molecular formula C13H18ClN3O B1389133 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide CAS No. 883518-44-3

1-(4-Chlorobenzyl)piperidine-3-carbohydrazide

Número de catálogo: B1389133
Número CAS: 883518-44-3
Peso molecular: 267.75 g/mol
Clave InChI: LMBDWMNZXDYEGW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(4-Chlorobenzyl)piperidine-3-carbohydrazide is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound integrates a piperidine ring, a chlorobenzyl group, and a carbohydrazide functional group, making it a versatile scaffold for the synthesis of more complex molecules. Piperidine and triazole-based structures are frequently explored for their diverse biological activities . Research indicates that structurally similar compounds, particularly those featuring a piperidine core, have demonstrated potent inhibitory activity against enzymes like urease, which is a significant target in managing certain bacterial infections . Furthermore, related chlorobenzyl-piperidine derivatives have been investigated as key intermediates in developing inhibitors for carbonic anhydrase isoforms (such as CA-IX and CA-XII), which are important targets in cancer research for their role in tumor pH regulation . The presence of the reactive carbohydrazide group allows researchers to readily functionalize the molecule, enabling the creation of libraries of derivatives for structure-activity relationship (SAR) studies. This compound is intended solely for laboratory research by qualified professionals and is a valuable tool for advancing the development of new therapeutic agents.

Propiedades

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c14-12-5-3-10(4-6-12)8-17-7-1-2-11(9-17)13(18)16-15/h3-6,11H,1-2,7-9,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBDWMNZXDYEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Navigating the Preclinical Maze: A Technical Guide to the Pharmacokinetics of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[CITY, State] – March 17, 2026 – In the landscape of modern drug discovery, a thorough understanding of a candidate's pharmacokinetic profile is paramount to its progression from a promising molecule to a viable therapeutic. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, technical framework for evaluating the pharmacokinetics of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide, a novel compound with therapeutic potential. By grounding our approach in established scientific principles and robust methodologies, we aim to provide a comprehensive roadmap for preclinical assessment in murine models.

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals.[1] Its derivatives are noted for their diverse pharmacological activities.[2][3] Similarly, carbohydrazide moieties are recognized as significant pharmacophores with a broad spectrum of biological actions.[4] The combination of these two structural features in 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide necessitates a meticulous and systematic investigation of its absorption, distribution, metabolism, and excretion (ADME) properties to forecast its behavior in more complex biological systems.

This document will detail the critical in vitro and in vivo assays essential for constructing a comprehensive pharmacokinetic profile. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system designed to produce reliable and reproducible data, a cornerstone of regulatory submission.[5][6]

Section 1: Foundational In Vitro ADME Profiling

Prior to engaging in resource-intensive in vivo studies, a panel of in vitro assays is crucial for an initial assessment of the compound's metabolic fate and potential liabilities.[7][8] These preliminary screens provide essential data to guide the design of subsequent animal studies.

Metabolic Stability Assessment

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability.[9][10] These assays measure the rate at which the compound is broken down by drug-metabolizing enzymes.[7]

  • Microsomal Stability: Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism.[10][11] This assay provides an initial indication of a compound's susceptibility to Phase I metabolism.[7]

  • Hepatocyte Stability: Utilizing intact liver cells, this assay offers a more comprehensive picture of metabolic clearance, encompassing both Phase I and Phase II metabolic pathways.[7][10][12] It is often considered the "gold standard" for in vitro metabolism studies.[10]

  • S9 Fraction Stability: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of a broader range of metabolic reactions.[7]

Experimental Protocol: Murine Liver Microsomal Stability Assay

  • Preparation: Prepare a stock solution of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine pooled mouse liver microsomes, NADPH regenerating system (to support CYP activity), and phosphate buffer.

  • Initiation: Add the test compound to the incubation mixture to initiate the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the remaining concentration of the parent compound.[9][12]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution, clearance, and pharmacological activity, as only the unbound fraction is generally considered active.[13][14][15]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus Setup: A RED device, which consists of individual wells separated by a semipermeable membrane, is used.[13]

  • Sample Preparation: Mouse plasma is spiked with the test compound.

  • Dialysis: The plasma containing the compound is added to one chamber, and a buffer solution is added to the other. The system is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.[13]

  • Quantification: The concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS.[13]

  • Calculation: The percentage of plasma protein binding is calculated from the measured concentrations.[13]

CYP450 Inhibition

Assessing the potential for a compound to inhibit major CYP450 isoforms is a regulatory requirement and crucial for predicting potential drug-drug interactions (DDIs).[11][16][17]

Experimental Protocol: In Vitro CYP Inhibition Assay (IC50 Determination)

  • System: Human or mouse liver microsomes are used as the enzyme source.[18]

  • Incubation: The test compound, at various concentrations, is incubated with the microsomes and a specific probe substrate for each CYP isoform being tested.

  • Metabolite Quantification: The reaction is stopped, and the formation of the specific metabolite from the probe substrate is quantified by LC-MS/MS.

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is determined.[18]

Section 2: In Vivo Pharmacokinetic Evaluation in Murine Models

In vivo studies are indispensable for understanding the complete ADME profile of a drug candidate in a whole organism.[19][20] Murine models are widely used in early drug discovery due to their physiological similarities to humans, accessibility, and the availability of transgenic strains.[21][22][23]

Animal Model Selection and Study Design
  • Strain Selection: Common outbred strains like CD-1 or inbred strains such as C57BL/6 are often used for initial PK screening.[22][24]

  • Dosing: The compound is typically administered via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.[24]

  • Blood Sampling: A serial bleeding protocol, where multiple blood samples are collected from a single mouse at various time points, is often employed to reduce animal usage and inter-animal variability.[19]

Table 1: Hypothetical Dosing and Sampling Schedule

Route of AdministrationDose (mg/kg)Sampling Time Points (hours)
Intravenous (IV)20.083, 0.25, 0.5, 1, 2, 4, 8, 24
Oral (PO)100.25, 0.5, 1, 2, 4, 8, 24
Bioanalytical Method Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study, ensuring the accuracy and reliability of the concentration data.[5][25][26] The validation should be conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[6][27]

Workflow for Bioanalytical Method Validation

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Selectivity & Specificity MD2 Sensitivity (LLOQ) MD1->MD2 MD3 Linearity & Range MD2->MD3 MV1 Accuracy & Precision MD3->MV1 Proceed to Validation MV2 Recovery & Matrix Effect MV1->MV2 MV3 Stability MV2->MV3 SA1 Calibration Curve MV3->SA1 Validated Method SA2 Quality Controls (QCs) SA1->SA2 SA3 Study Sample Quantification SA2->SA3

Caption: Bioanalytical method development and validation workflow.

Experimental Protocol: LC-MS/MS Quantification in Mouse Plasma

  • Sample Preparation: A protein precipitation method is commonly used. To a small volume of plasma (e.g., 50 µL), an internal standard is added, followed by a larger volume of cold acetonitrile to precipitate proteins.[28]

  • Chromatographic Separation: The supernatant is injected into an HPLC or UPLC system to separate the analyte from endogenous plasma components.

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for sensitive and selective detection of the analyte and internal standard.[29]

  • Data Acquisition and Processing: The peak areas of the analyte and internal standard are used to construct a calibration curve and quantify the concentration in unknown samples.

Section 3: Data Analysis and Interpretation

Once the plasma concentration-time data are obtained, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[30][31]

Key Pharmacokinetic Parameters

The following parameters provide a quantitative description of the drug's disposition in the body.[31][32]

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.[32]

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.[32]

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.[32]

  • F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Table 2: Hypothetical Pharmacokinetic Parameters of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide in Mice

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1500850
Tmax (h)0.0831.0
AUC(0-inf) (ng*h/mL)32007040
t½ (h)3.54.2
CL (L/h/kg)0.625-
Vd (L/kg)3.2-
F (%)-44
Integrated Pharmacokinetic Profile

By integrating the data from both in vitro and in vivo studies, a comprehensive pharmacokinetic profile of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide can be constructed. This holistic view is essential for making informed decisions about the compound's potential for further development, including dose selection for efficacy and toxicology studies.

Workflow for Integrated Pharmacokinetic Assessment

G cluster_0 In Vitro Characterization cluster_1 In Vivo Murine Study cluster_2 Data Analysis & Interpretation IVT1 Metabolic Stability DA3 Profile Integration IVT1->DA3 IVT2 Plasma Protein Binding IVT2->DA3 IVT3 CYP Inhibition IVT3->DA3 IVV1 Dosing (IV & PO) IVV2 Blood Sampling IVV1->IVV2 IVV3 LC-MS/MS Analysis IVV2->IVV3 DA1 PK Parameter Calculation (NCA) IVV3->DA1 DA2 Bioavailability Assessment DA1->DA2 DA2->DA3 Decision Go/No-Go Decision DA3->Decision

Caption: Integrated workflow for pharmacokinetic assessment.

Conclusion

The pharmacokinetic characterization of a novel chemical entity such as 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide is a multi-faceted process that requires a systematic and scientifically rigorous approach. By following the principles and methodologies outlined in this guide, researchers can generate a robust data package that will be instrumental in guiding the future development of this and other promising therapeutic candidates. The integration of in vitro and in vivo data provides the necessary insights to de-risk and advance compounds through the preclinical pipeline with a higher probability of success.

References

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Navigating the Preclinical Safety Landscape: Preliminary Toxicity Screening of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the transition from a promising hit to a viable lead compound hinges on proactively identifying and mitigating structural liabilities. This technical whitepaper outlines a rigorous, mechanism-driven preliminary toxicity screening strategy for 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide (CAS No. 883518-44-3; Molecular Weight: 267.75)[1]. Rather than applying a generic assay panel, this guide deconstructs the molecule's specific pharmacophores to design a targeted, self-validating in vitro screening architecture grounded in2[2].

Structural Liability Analysis & Strategic Rationale

To design an effective toxicity screen, we must first understand the causality behind the molecule's potential failure modes. The structure of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide presents three distinct toxicological alerts:

  • The Piperidine Ring: Piperidine derivatives are highly privileged scaffolds, frequently utilized in neuropharmacology (e.g., acetylcholinesterase inhibitors for Alzheimer's disease therapy)[3]. However, the basic nitrogen of the piperidine ring is easily protonated at physiological pH. This cationic center is a classic pharmacophore for binding to the inner cavity of the hERG potassium channel, posing a severe risk for QT prolongation and lethal cardiac arrhythmias.

  • The Carbohydrazide Moiety: This is the most critical metabolic liability. Hydrazides and carbohydrazides are notorious for undergoing hepatic CYP450-mediated bioactivation. This oxidation generates highly reactive electrophilic intermediates (such as acyl radicals or isocyanates) that covalently bind to hepatic proteins and deplete intracellular glutathione (GSH), driving idiosyncratic Drug-Induced Liver Injury (DILI).

  • The 4-Chlorobenzyl Group: The addition of a halogenated benzyl group significantly increases the molecule's lipophilicity (LogP). While beneficial for CNS penetration, excessive lipophilicity drives non-specific cytotoxicity, off-target promiscuity, and increases the risk of phospholipidosis.

The Causality of Experimental Design: A standard 2D cell viability assay is insufficient here. Because the primary threat of the carbohydrazide moiety is CYP-mediated bioactivation, testing in metabolically incompetent cell lines (like standard HepG2) will yield dangerous false negatives. We must utilize 3D Primary Human Hepatocytes (PHH) and mandate reactive metabolite trapping. Furthermore, the piperidine ring dictates that early electrophysiological screening (hERG) is non-negotiable before advancing to in vivo dose-ranging studies[4].

Tiered Screening Architecture

The following workflow illustrates the sequential, fail-fast screening strategy designed specifically for this compound class.

Workflow cluster_Tier1 Tier 1: Metabolic & Cytotoxicity cluster_Tier2 Tier 2: Specific Liabilities Compound 1-(4-Chlorobenzyl)piperidine -3-carbohydrazide GSH GSH/KCN Trapping (Reactive Metabolites) Compound->GSH PHH 3D PHH Spheroids (Hepatotoxicity) Compound->PHH hERG hERG Patch-Clamp (Cardiotoxicity) GSH->hERG Adducts < 10% Fail Structural Refinement (No-Go) GSH->Fail High Adducts Ames Miniaturized Ames (Genotoxicity) PHH->Ames IC50 > 50 µM Decision Go / No-Go Lead Optimization hERG->Decision IC50 > 30 µM Ames->Decision Negative

Fig 1. Tiered preliminary toxicity screening workflow for piperidine-3-carbohydrazide derivatives.

Self-Validating Experimental Protocols

To ensure data integrity and compliance with 5[5], every protocol must operate as a self-validating system containing rigorous internal controls.

Protocol A: Reactive Metabolite Trapping (GSH/KCN Assay)

Rationale: To intercept and quantify transient electrophilic intermediates generated from the carbohydrazide moiety before they cause cellular damage. Methodology:

  • Incubation: Incubate 10 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and an NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Trapping: Introduce 5 mM Glutathione (GSH) to trap "soft" electrophiles and 1 mM Potassium Cyanide (KCN) to trap "hard" electrophiles.

  • Quenching: Terminate the reaction at 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS using precursor ion scanning (neutral loss of 129 Da for GSH adducts). Self-Validation Criteria: The assay is only valid if the positive control (Acetaminophen, 10 µM) successfully demonstrates the formation of the NAPQI-GSH adduct. A depletion of the parent compound >10% without adduct formation suggests alternative metabolic clearance pathways.

Protocol B: High-Content 3D Hepatotoxicity Screening

Rationale: 2D immortalized cell lines rapidly lose their native CYP450 expression. 3D PHH spheroids maintain transcriptomic fidelity and metabolic competence for weeks, providing a physiologically relevant system for detecting bioactivation-dependent toxicity. Methodology:

  • Spheroid Formation: Seed Primary Human Hepatocytes (2,000 cells/well) in ultra-low attachment 96-well plates. Allow 5 days for compact spheroid formation.

  • Dosing: Expose spheroids to the compound in a 7-point dose-response curve (0.1 µM to 100 µM) for 72 hours.

  • Multiplex Staining: Add a dye cocktail comprising Hoechst 33342 (nuclear condensation), TMRM (mitochondrial membrane potential), and CellTox Green (plasma membrane compromise).

  • Imaging: Acquire Z-stack images using a High-Content Screening (HCS) confocal microscope. Self-Validation Criteria: Chlorpromazine (known hepatotoxin) is used as a positive control. The assay is accepted only if the Z'-factor for the vehicle control (0.1% DMSO) vs. positive control is > 0.5.

Protocol C: Automated hERG Patch-Clamp (ICH S7A Compliance)

Rationale: To evaluate the risk of QT prolongation driven by the basic piperidine nitrogen. Methodology:

  • Cell Prep: Harvest CHO cells stably expressing the hERG potassium channel.

  • Electrophysiology: Utilize an automated patch-clamp platform (e.g., QPatch). Hold the membrane potential at -80 mV, depolarize to +20 mV for 2 seconds, and repolarize to -50 mV to elicit hERG tail currents.

  • Perfusion: Apply the test compound at escalating concentrations (1, 3, 10, 30 µM).

  • Quantification: Measure the percentage inhibition of the peak tail current relative to the pre-compound baseline. Self-Validation Criteria: The specific hERG blocker E-4031 (100 nM) must produce >80% tail current inhibition for the cell patch to be deemed valid.

Mechanistic Pathway of Hydrazide Toxicity

The following diagram illustrates the causality behind the requirement for Protocol A and Protocol B.

Mechanism Hydrazide Carbohydrazide Moiety CYP Hepatic CYP450 Oxidation Hydrazide->CYP Radical Reactive Acyl Radical / Isocyanate CYP->Radical Bioactivation GSH_Deplete Glutathione (GSH) Depletion Radical->GSH_Deplete Oxidative Stress Trapping In Vitro GSH Trapping (LC-MS/MS) Radical->Trapping Assay Interception Necrosis Hepatocellular Necrosis GSH_Deplete->Necrosis Toxicity Pathway

Fig 2. CYP450 bioactivation of the carbohydrazide moiety and assay interception points.

Quantitative Data & Decision Matrix

To remove subjectivity from early drug development, all quantitative data must be evaluated against strict, pre-defined thresholds.

AssayTarget LiabilityGo CriteriaNo-Go CriteriaMechanistic Rationale
Reactive Metabolite Trapping Covalent binding (Hydrazide)< 10% GSH adduct formation> 30% GSH adduct formationHigh covalent binding predicts idiosyncratic DILI and immune-mediated toxicity.
3D PHH Cytotoxicity General HepatotoxicityIC50 > 50 µMIC50 < 10 µM3D spheroids maintain CYP450, revealing bioactivation-dependent cell death.
hERG Patch-Clamp QT Prolongation (Piperidine)IC50 > 30 µMIC50 < 1 µMPotent hERG block risks fatal cardiac arrhythmias (Torsades de Pointes).
Miniaturized Ames MutagenicityNegative in all strainsPositive in any strainDNA mutation risk; a strict regulatory stop per ICH S2(R1) guidelines.

References

  • ChemicalBook.1-(4-CHLOROBENZYL)PIPERIDINE-3-CARBOHYDRAZIDE.
  • Biobide.What are the OECD and ICH Guidelines? What do they have in common?
  • National Institutes of Health (NIH) / PMC.Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy.
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  • Wikipedia.OECD Guidelines for the Testing of Chemicals.

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Biological Activity of Piperidine-3-Carbohydrazide Derivatives: A Technical Blueprint for Neurotherapeutic Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The pursuit of disease-modifying therapies for complex neurodegenerative conditions, particularly Alzheimer’s disease (AD), has driven medicinal chemistry toward Multi-Target Directed Ligands (MTDLs). Among emerging scaffolds, piperidine-3-carbohydrazide and its derivatives have demonstrated profound biological activity, acting as versatile precursors for compounds that simultaneously modulate cholinergic transmission, inhibit protein misfolding, and mitigate oxidative stress[1].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the structural pharmacology, quantitative structure-activity relationships (QSAR), and the self-validating experimental protocols required to evaluate these derivatives.

Structural Pharmacology & Molecular Dynamics

The biological efficacy of piperidine-3-carbohydrazide is fundamentally dictated by its three-dimensional architecture and electronic distribution.

  • Stereochemistry: The presence of a stereogenic center at the 3-position of the piperidine ring allows the compound to exist in distinct (R) and (S) enantiomeric configurations[1]. This spatial orientation is critical; enantiomerically pure derivatives exhibit vastly different binding affinities within the narrow catalytic gorges of target enzymes.

  • Hydrogen Bonding Network: The scaffold acts as a highly efficient hydrogen-bonding hub. The piperidine nitrogen functions dynamically as a donor or acceptor depending on the physiological protonation state. Concurrently, the carbohydrazide moiety provides a strong hydrogen bond acceptor (carbonyl oxygen) and two potential donor sites (terminal amino group), enabling robust anchoring within protein active sites[1].

Multi-Target Mechanisms in Neurodegeneration

Piperidine-3-carbohydrazide derivatives are primarily synthesized to act as MTDLs against the multifactorial pathology of AD[2].

  • Cholinesterase Inhibition: Derivatives, particularly N -substituted piperidine-3-carbohydrazide-hydrazones, act as potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[2]. By spanning both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE, these compounds prevent the breakdown of acetylcholine, restoring synaptic transmission.

  • Amyloid-Beta (Aβ) Aggregation Blockade: Binding to the PAS of AChE also prevents the enzyme from acting as a chaperone for Aβ fibrillogenesis. Furthermore, specific derivatives directly disrupt the cross- β -sheet stacking of Aβ42 peptides[3].

  • GABAergic & Antioxidant Modulation: Beyond cholinergic pathways, these scaffolds inhibit the reuptake of gamma-aminobutyric acid (GABA), increasing its synaptic concentration to prevent excitotoxicity. They also exhibit intrinsic reactive oxygen species (ROS) scavenging capabilities, providing broad-spectrum neuroprotection[1].

G P3C Piperidine-3-Carbohydrazide Derivatives AChE AChE / BuChE Inhibition P3C->AChE Cholinergic GABA GABA Reuptake Inhibition P3C->GABA Inhibitory ABeta Aβ42 Aggregation Blockade P3C->ABeta Anti-amyloid ROS ROS Scavenging (Antioxidant) P3C->ROS Antioxidant Neuro Neuroprotection & Cognitive Restoration AChE->Neuro GABA->Neuro ABeta->Neuro ROS->Neuro

Figure 1: Multi-target signaling and mechanistic pathways of piperidine-3-carbohydrazide.

Quantitative Structure-Activity Relationship (QSAR) Profile

Modifications to the terminal hydrazide, such as the introduction of benzylidene or substituted aryl groups, exponentially increase target affinity. The table below synthesizes representative QSAR data for substituted piperidine-carbohydrazide and related derivatives[3],[2].

Compound Class / Structural ModificationPrimary TargetBinding Affinity (IC 50​ )Mechanistic Outcome / Causality
Unsubstituted Piperidine-3-carbohydrazide AChE / GABAHigh μ MBaseline hydrogen bonding; moderate synaptic retention.
N′ -(4-nitrobenzylidene) derivative AChE5.68 μ MNitro group enhances electron withdrawal, strengthening CAS dipole interactions.
N′ -(4-(diethylamino)benzylidene) derivative AChE0.81 μ MDiethylamino group drives strong cation- π interactions within the hydrophobic PAS.
N -substituted carbohydrazide-hydrazones A β42​ Aggregation>50% inhibition at 25 μ MSteric hindrance disrupts the intermolecular hydrogen bonding of β -sheet stacking.

Validated Experimental Methodologies

To ensure scientific integrity, the biological evaluation of these derivatives must rely on self-validating assay systems. Below are the definitive protocols for evaluating MTDL efficacy.

Workflow cluster_assays In Vitro Biological Evaluation Synth Stereoselective Synthesis Purif Purification & Characterization Synth->Purif Ellman Ellman's Assay (AChE/BuChE) Purif->Ellman ThT ThT Fluorescence (Aβ42) Purif->ThT DPPH DPPH Assay (Antioxidant) Purif->DPPH Lead Lead Optimization (MTDLs) Ellman->Lead ThT->Lead DPPH->Lead

Figure 2: Experimental workflow for the synthesis and biological evaluation of derivatives.

Protocol 1: Cholinesterase Kinetic Inhibition (Modified Ellman’s Assay)

Purpose: To quantify the IC 50​ of synthesized derivatives against AChE/BuChE. Causality Principle: Acetylthiocholine (ATCI) is hydrolyzed by AChE to thiocholine. Thiocholine reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to form 5-thio-2-nitrobenzoate, a yellow anion. Inhibitors reduce the rate of this color formation.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: This specific pH maintains optimal AChE catalytic geometry and stabilizes the thiolate anion of DTNB for accurate photometric reading.

  • Reagent Assembly: In a 96-well microplate, add 140 μ L of buffer, 20 μ L of test derivative (dissolved in DMSO, final concentration <1%), 20 μ L of AChE (0.22 U/mL), and 10 μ L of DTNB (3 mM).

  • Incubation & Baseline Correction: Incubate at 25°C for 15 minutes.

    • Self-Validation Step: Always run a "Blank" well containing buffer, DTNB, and ATCI (no enzyme) to quantify and subtract the non-enzymatic spontaneous hydrolysis of ATCI.

  • Kinetic Measurement: Add 10 μ L of ATCI (15 mM) to initiate the reaction. Read absorbance at 412 nm every 30 seconds for 5 minutes. Causality: Continuous kinetic reading ensures the reaction is measured in its linear initial velocity phase ( V0​ ), preventing artifacts caused by substrate depletion.

Protocol 2: A β42​ Aggregation Inhibition (Thioflavin-T Fluorescence Assay)

Purpose: To evaluate the derivative's ability to halt amyloid fibrillogenesis. Causality Principle: Thioflavin-T (ThT) is a benzothiazole dye. Upon intercalating into the cross- β -sheet structures of amyloid fibrils, the rotational freedom of its rings is restricted, resulting in a dramatic quantum yield increase and a red shift in fluorescence.

  • Peptide Pretreatment: Dissolve lyophilized A β42​ in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Causality: HFIP completely dissolves any pre-existing aggregates or oligomers, ensuring the assay strictly measures de novo aggregation from monomeric A β42​ . Evaporate HFIP and resuspend in DMSO.

  • Co-Incubation: Dilute A β42​ to 25 μ M in 50 mM HEPES buffer (pH 7.4). Add the test derivative (e.g., at 10 μ M or 25 μ M). Incubate at 37°C for 48 hours in the dark.

  • Fluorescence Quantification: Add ThT (final concentration 5 μ M). Measure fluorescence (Excitation: 440 nm; Emission: 485 nm).

    • Self-Validation Step: Include a "Compound-Only Control" (Buffer + ThT + Derivative, no A β ). Highly conjugated piperidine-hydrazone derivatives may exhibit intrinsic auto-fluorescence or quench ThT emission. This control mathematically isolates the true anti-aggregation effect.

Conclusion & Translational Outlook

Piperidine-3-carbohydrazide serves as a highly modular, stereochemically rich foundation for neurotherapeutics. By systematically modifying the carbohydrazide tail, researchers can tune the electronic and steric properties to achieve sub-micromolar multi-target inhibition of AChE and A β aggregation. Future drug development should focus on optimizing the blood-brain barrier (BBB) permeability of these derivatives while maintaining their potent hydrogen-bonding networks.

References

  • Buy Piperidine-3-carbohydrazide | 689758-90-5 - Smolecule. Smolecule.
  • Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy - PMC. National Institutes of Health (NIH).
  • AYSE HANDE TARIKOGULLARI (0000-0002-3134-2754) - ORCID. ORCID / Archiv der Pharmazie.

Sources

Methodological & Application

Application Note: HPLC-UV Method Development and Validation for 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for basic pharmaceutical intermediates requires a deep understanding of analyte-stationary phase interactions. This application note details the systematic development and ICH Q2(R2)-compliant validation of an HPLC-UV method for 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide . By leveraging mechanistic insights into silanol ionization and ion-pairing chromatography, this protocol eliminates the peak tailing commonly associated with basic nitrogenous compounds, ensuring high precision, accuracy, and reproducibility suitable for rigorous QA/QC environments.

Analyte Profiling & Chromatographic Challenges

To design a self-validating chromatographic system, we must first deconstruct the physicochemical properties of the target analyte, 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide (CAS: 883518-44-3)[1].

The molecule presents three distinct structural domains that dictate its chromatographic behavior:

  • Piperidine Ring (Basic): Contains a secondary/tertiary amine environment with a typical pKa of 9.0–10.0. At physiological or neutral pH, this nitrogen is fully protonated (cationic).

  • Carbohydrazide Moiety (Polar): Highly polar and capable of acting as both a hydrogen bond donor and acceptor, which reduces overall hydrophobicity and requires sufficient aqueous hold during gradient elution.

  • 4-Chlorobenzyl Group (Hydrophobic/Chromophore): Provides the primary retention mechanism on reversed-phase (RP) columns via hydrophobic interactions and serves as a strong UV chromophore due to its conjugated aromatic system.

The Peak Tailing Dilemma

The most significant challenge in analyzing basic compounds like piperidine derivatives on standard silica-based C18 columns is severe peak tailing[2]. Traditional silica contains residual surface silanol groups (Si-OH) with a pKa of ~3.5 to 4.5. At a neutral pH, these silanols deprotonate to form negatively charged species (Si-O⁻). When the positively charged piperidine ring interacts with these anionic sites, a secondary cation-exchange mechanism occurs, causing the analyte to "stick" to the column and elute as a broad, asymmetric tail[3].

SilanolMechanism cluster_0 Unoptimized (Neutral pH) cluster_1 Optimized (Low pH + TFA) A1 Protonated Piperidine (Analyte-NH+) S1 Ionized Silanol (Si-O-) A1->S1 Electrostatic Attraction (Peak Tailing) A2 Protonated Piperidine (Analyte-NH+) S2 Neutralized Silanol (Si-OH) A2->S2 No Interaction TFA Trifluoroacetate (CF3COO-) A2->TFA Ion-Pairing (Sharp Peak)

Fig 1. Mechanism of silanol-induced peak tailing and its resolution via low-pH ion-pairing.

Method Development Rationale (Causality & Design)

To overcome these challenges, the method was engineered using the following logical framework:

Stationary Phase Selection

A base-deactivated or Ethylene Bridged Hybrid (BEH) C18 column is mandatory. Hybrid particles incorporate organic groups within the silica matrix, drastically reducing the concentration of surface silanols and providing superior peak shape for basic analytes[3].

Mobile Phase & pH Optimization

We employ a low-pH strategy (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases.

  • Causality: Lowering the pH below 3.0 forces the residual silanols into their neutral, protonated state (Si-OH), effectively shutting down the parasitic cation-exchange pathway[3]. Furthermore, the strongly electronegative trifluoroacetate anion acts as a volatile ion-pairing reagent. It forms a neutral, hydrophobic complex with the protonated piperidine, increasing its retention on the C18 phase and ensuring a sharp, symmetrical peak[2].

UV Detection

The 4-chlorobenzyl group exhibits strong π-π* transitions. Diode Array Detector (DAD) scanning indicates optimal absorption at 220 nm , maximizing the signal-to-noise (S/N) ratio for low-level impurity detection.

Workflow Step1 1. Analyte Profiling pKa, LogP, Chromophores Step2 2. Column Selection Base-Deactivated / BEH C18 Step1->Step2 Defines stationary phase needs Step3 3. Mobile Phase Optimization Buffer, pH, Organic Modifier Step2->Step3 Dictates pH limits (e.g., pH 2.0) Step4 4. Gradient & Flow Design Retention & Resolution Step3->Step4 Elution strength tuning Step5 5. ICH Q2(R2) Validation Accuracy, Precision, Robustness Step4->Step5 Finalize parameters for QA/QC

Fig 2. Step-by-step logical workflow for HPLC method development and validation.

Experimental Protocols

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% TFA in LC-MS Grade Water
Mobile Phase B 0.1% TFA in LC-MS Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C (Improves mass transfer and lowers backpressure)
Detection UV at 220 nm (Reference: 360 nm)
Injection Volume 10 µL
Diluent Water : Acetonitrile (80:20, v/v)
Gradient Program

To accommodate the polar carbohydrazide group, the gradient begins with a high aqueous hold, followed by a steady ramp to elute the hydrophobic chlorobenzyl moiety.

Time (min)Flow (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.0955Initial
1.01.0955Isocratic Hold
8.01.04060Linear Ramp
10.01.0595Column Wash
12.01.0595Isocratic Wash
12.11.0955Re-equilibration
15.01.0955End
Step-by-Step Preparation Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) into a 1000 mL volumetric flask containing ~900 mL of ultrapure water (18.2 MΩ·cm). Mix well and make up to the mark with water. Degas via sonication for 10 minutes.

  • Mobile Phase B: Transfer 1.0 mL of TFA into a 1000 mL volumetric flask containing ~900 mL of LC-MS grade Acetonitrile. Make up to the mark with Acetonitrile. Degas via sonication.

Step 2: Standard Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide reference standard into a 100 mL volumetric flask.

  • Add 20 mL of Acetonitrile to ensure complete dissolution of the hydrophobic domains. Sonicate for 5 minutes.

  • Dilute to volume with ultrapure water (final diluent composition is 80:20 Water:Acetonitrile).

  • Filter through a 0.22 µm PTFE syringe filter prior to injection. Note: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion.

Method Validation Framework

To ensure the method is fit for its intended purpose, it must be validated according to the lifecycle and Quality-by-Design (QbD) principles outlined in the ICH Q2(R2) guidelines[4][5]. The following parameters constitute a self-validating system for routine batch release.

Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
System Suitability 6 replicate injections of the 100 µg/mL standard.Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5000; %RSD of Area ≤ 2.0%.
Specificity Inject Diluent Blank, Placebo, and Forced Degradation samples (Acid, Base, Peroxide, Heat, Light).No interfering peaks at the retention time of the analyte. Peak purity angle < Purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ 2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of analyte into placebo matrix at 80%, 100%, and 120% levels (n=3 preparations per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration, analyzed on the same day.%RSD of assay results ≤ 2.0%.
Intermediate Precision Analysis performed by a different analyst, on a different day, using a different HPLC system.Overall %RSD (n=12) ≤ 2.0%.
Robustness Deliberate, small variations in Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase B ratio (±2% absolute).System suitability criteria must remain met under all perturbed conditions.

References

  • ICH Q2(R2) Validation of analytical procedures. Source: europa.eu. URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org. URL: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Source: phenomenex.com. URL:[Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Source: waters.com. URL:[Link]

Sources

Application Note: In Vivo Dosing and Pharmacological Evaluation of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Rationale and Pharmacological Context

1-(4-Chlorobenzyl)piperidine-3-carbohydrazide (CAS: 883518-44-3; MW: 267.75 g/mol ) is a synthetic building block and preclinical candidate characterized by its functionalized piperidine ring[1]. In modern drug discovery, the N-benzylpiperidine scaffold is recognized as a privileged pharmacophore, most notably for its high-affinity binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE), a primary target in Alzheimer's disease therapy[2].

The structural integration of a 4-chlorobenzyl moiety enhances lipophilicity, driving blood-brain barrier (BBB) penetration, while the 3-carbohydrazide group provides a critical hydrogen-bonding network. This specific combination mimics the structural features of multi-target N-benzyl-piperidinyl-aryl-acylhydrazone donepezil hybrids, which are investigated for dual AChE inhibition and neuroprotective anti-inflammatory properties[3].

This application note provides a self-validating, causality-driven framework for the in vivo formulation, administration, and pharmacokinetic/pharmacodynamic (PK/PD) evaluation of this compound in murine models.

MOA CBPC 1-(4-Chlorobenzyl)piperidine- 3-carbohydrazide AChE Acetylcholinesterase (AChE) Inhibition at CAS/PAS CBPC->AChE High Affinity Binding ACh Increased Synaptic Acetylcholine AChE->ACh Prevents Degradation Receptors Cholinergic Receptor Activation ACh->Receptors Synaptic Accumulation Cognition Cognitive Enhancement & Neuroprotection Receptors->Cognition Downstream Signaling

Fig 1. Proposed mechanism of action for benzylpiperidine-mediated AChE inhibition.

Formulation Strategy and Physicochemical Causality

Due to the lipophilic nature of the 4-chlorobenzyl group contrasting with the polar carbohydrazide, the compound exhibits poor unassisted aqueous solubility. Administering this compound in pure saline will result in particulate suspension, leading to erratic absorption profiles and localized tissue irritation.

Formulation Causality: We utilize a co-solvent micellar system. Dimethyl sulfoxide (DMSO) is required to disrupt the crystalline lattice of the pure powder. Tween-80 acts as a non-ionic surfactant to prevent precipitation upon introduction to the aqueous phase, and 0.9% Saline ensures the final solution is isotonic with murine plasma.

Table 1: Recommended Vehicle Formulations for In Vivo Dosing
Route of AdminVehicle Composition (v/v)Max Dosing Volume (Mice)Rationale / Causality
Intraperitoneal (IP) 5% DMSO + 5% Tween-80 + 90% Saline10 mL/kgRapid systemic absorption; avoids first-pass metabolism for acute PD readouts.
Oral Gavage (PO) 5% DMSO + 0.5% CMC-Na in Water10 mL/kgCarboxymethyl cellulose (CMC) creates a uniform suspension for GI absorption.
Intravenous (IV) 5% DMSO + 10% Solutol HS15 + 85% Saline5 mL/kgSolutol prevents vascular precipitation; strictly required for absolute bioavailability (F%) calculations.

Step-by-Step In Vivo Dosing Protocol

Note: All procedures must be approved by your Institutional Animal Care and Use Committee (IACUC).

Phase 1: Compound Preparation (Self-Validating Workflow)
  • Weighing: Accurately weigh the required mass of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide powder using a microbalance.

  • Primary Solubilization: Add the calculated volume of 100% DMSO (to reach 5% of the final volume). Vortex for 60 seconds. Validation checkpoint: The solution must be completely clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Surfactant Addition: Add Tween-80 (5% of final volume). Vortex vigorously.

  • Aqueous Dilution: Slowly add 0.9% Saline (90% of final volume) dropwise while continuously vortexing. Causality: Dropwise addition prevents localized shock-precipitation of the hydrophobic compound.

Phase 2: Administration and Tissue Harvesting
  • Dosing: Administer the formulated compound via IP injection (e.g., 10 mg/kg) using a 27G needle.

  • Euthanasia & Perfusion (Critical Step): At predetermined time points (e.g., 0.5, 1, 2, 4 hours post-dose), euthanize the mouse via CO2 asphyxiation. Immediately perform transcardial perfusion with 20 mL of ice-cold Phosphate-Buffered Saline (PBS).

    • Causality: Perfusion flushes residual blood from the brain's microvasculature. Without this step, LC-MS/MS and AChE assays will falsely read compound/enzyme activity from the blood rather than true CNS penetration.

  • Harvesting: Extract the brain, bisect the hemispheres, snap-freeze in liquid nitrogen, and store at -80°C.

Workflow Prep Formulation Prep (DMSO/Tween/Saline) Admin In Vivo Dosing (PO / IP Admin) Prep->Admin Dose calculation Sample Tissue Sampling (Transcardial Perfusion) Admin->Sample Time-course Assay Biochemical Assays (Ellman's & LC-MS/MS) Sample->Assay Tissue processing

Fig 2. Standardized in vivo workflow for pharmacokinetic and pharmacodynamic evaluation.

Pharmacodynamic Profiling: Brain AChE Inhibition Assay

To validate the in vivo efficacy of the compound, brain homogenates must be analyzed using a modified Ellman’s method. This protocol is designed to be self-validating by incorporating internal controls.

Reagents Required
  • Buffer: 0.1 M Phosphate buffer (pH 8.0)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

Assay Methodology
  • Homogenization: Homogenize the snap-frozen brain hemisphere in 10 volumes (w/v) of ice-cold 0.1 M phosphate buffer containing 1% Triton X-100 (to solubilize membrane-bound AChE). Centrifuge at 14,000 × g for 20 mins at 4°C.

  • Reaction Setup: In a 96-well microplate, add:

    • 10 µL of brain supernatant.

    • 170 µL of DTNB solution (0.3 mM final concentration).

    • Control Wells: Include a vehicle-treated brain homogenate (Negative Control) and a homogenate spiked with 1 µM Donepezil (Positive Control).

  • Initiation: Add 20 µL of ATCI (1 mM final concentration) to initiate the reaction.

  • Kinetic Read: Immediately read absorbance at 412 nm every 1 minute for 10 minutes at 25°C using a microplate reader.

  • Data Analysis: Calculate the velocity of the reaction (ΔOD/min). The percentage of in vivo inhibition is calculated relative to the vehicle-treated control group.

Table 2: Suggested PK/PD Sampling Schedule
Time PointPlasma Collection (PK)Brain Collection (PK/PD)Purpose / Causality
0 min Yes (Baseline)Yes (Baseline)Establishes endogenous AChE activity and zero-drug baseline.
15 min YesNoCaptures Tmax​ for IP administration.
30 min YesYesAssesses initial BBB penetration and onset of target engagement.
1 hr YesYesTypical Tmax​ for oral administration; peak central PD effect.
4 hr YesYesEvaluates compound clearance and sustained enzyme inhibition.
24 hr YesNoConfirms complete systemic elimination (washout).

References

  • 1-(4-chlorobenzyl)
  • Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy Source: Frontiers in Chemistry URL
  • Design, synthesis and pharmacological evaluation of N-benzyl-piperidinyl-aryl-acylhydrazone derivatives as donepezil hybrids: Discovery of novel multi-target anti-alzheimer prototype drug candidates Source: ResearchGate URL

Sources

Application Note: NMR Spectroscopic Characterization of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

1-(4-Chlorobenzyl)piperidine-3-carbohydrazide is a highly functionalized heterocyclic scaffold frequently utilized in the development of chemokine receptor antagonists and antithrombotic agents[1][2]. The molecule presents a unique analytical challenge due to its structural dichotomy: a highly lipophilic 4-chlorobenzyl moiety attached to a basic piperidine nitrogen, contrasted by a highly polar, hydrogen-bonding carbohydrazide group at the C-3 position.

Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires more than simple 1D assignments. It demands a rigorous understanding of the piperidine ring's conformational dynamics (chair conformation and axial/equatorial relationships) and the electron-withdrawing effects of the carbonyl and halogen substituents[3][4]. This application note provides a comprehensive, self-validating protocol for the complete NMR characterization of this compound, designed for researchers and drug development professionals.

Experimental Logic and Self-Validating Workflow

To prevent assignment errors caused by overlapping multiplets in the aliphatic region (1.30–3.00 ppm), we employ a closed-loop self-validating workflow . In this system, 1D spectra generate structural hypotheses, which are strictly validated or refuted by 2D heteronuclear correlations (HSQC and HMBC).

NMR_Validation_Workflow Prep Sample Preparation (DMSO-d6, 15 mM) Acq1D 1D NMR (1H, 13C) Primary Shifts & Integrals Prep->Acq1D Optimize Shim & Lock Acq2D 2D NMR (COSY, HSQC, HMBC) Connectivity & Correlation Acq1D->Acq2D Define Spectral Widths Assign Structural Assignment (Multiplet Analysis) Acq2D->Assign Process FIDs Validate Self-Validation Matrix (HMBC/HSQC Cross-Check) Assign->Validate Propose Structure Validate->Assign Resolve Ambiguities

Fig 1: Self-validating NMR workflow for structural elucidation and signal assignment.

High-Resolution NMR Protocols

Sample Preparation: The Foundation of Resolution

The causality of solvent selection is critical here. While CDCl₃ is standard for lipophilic small molecules, the presence of the carbohydrazide (-C(=O)NHNH₂) group dictates the use of DMSO-d₆ . CDCl₃ often contains trace acidic impurities that catalyze rapid proton exchange, broadening or completely erasing the critical -NH and -NH₂ signals[5].

  • Step 1: Weigh exactly 5–10 mg of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide to achieve a concentration of ~15–20 mM.

  • Step 2: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Step 3: Transfer to a high-quality 5 mm NMR tube. Ensure the solution is free of particulates to maintain magnetic field homogeneity (shimming quality).

1D NMR Acquisition (¹H and ¹³C)
  • ¹H NMR (400 MHz or higher): Acquire using a standard single-pulse sequence (zg30). Set the spectral width to 14 ppm to ensure the downfield carbohydrazide -NH proton (~9.0 ppm) is not truncated. Use a relaxation delay (D1) of 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, yielding accurate integrals for the 14 protons in the molecule[6].

  • ¹³C NMR (100 MHz or higher): Acquire using a proton-decoupled sequence (zgpg30). Set D1 to 2.5–3.0 seconds and acquire at least 1024 scans. Causality: The quaternary carbons (carbonyl C=O, aromatic C-Cl, and aromatic C-CH₂) have long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons. A longer D1 is mandatory to observe these low-intensity signals[4].

2D NMR Acquisition: The Self-Validating System

To establish a self-validating matrix, 1D data must be cross-referenced with 2D correlations[7].

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons. Causality: The piperidine ring contains complex, overlapping multiplets (H-2, H-4, H-5, H-6). HSQC separates these overlapping proton signals by spreading them across the much wider ¹³C chemical shift dimension.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects 2-bond and 3-bond C-H couplings. Causality: This is the ultimate proof of structure. The regiochemistry of the molecule is validated by observing a 3-bond correlation from the benzyl -CH₂- protons to the piperidine C-2 and C-6 carbons, proving the N-alkylation. Similarly, a correlation from the piperidine H-3 proton to the carbohydrazide carbonyl carbon proves the C-3 substitution[3].

Quantitative Data & Spectral Assignments

The following tables summarize the validated chemical shifts, multiplicities, and coupling constants derived from structurally analogous piperidine and hydrazide derivatives[1][3][5][6].

Table 1: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)Structural Assignment & Causality
-NH (Hydrazide)8.95br s-Highly deshielded by the adjacent carbonyl group; broad due to quadrupolar relaxation of N.
Ar-H (C3', C5')7.38d8.5Ortho to the electronegative chlorine atom; AA'BB' spin system.
Ar-H (C2', C6')7.31d8.5Ortho to the alkyl group; experiences slight shielding relative to C3'/C5'.
-NH₂ (Hydrazide)4.25br s-Primary amine protons; visible only in aprotic solvents like DMSO-d₆.
N-CH₂-Ar 3.48s (or ABq)-Benzyl protons. May appear as an AB quartet if the nitrogen inversion is slow, but typically a singlet at RT.
H-2eq, H-6eq 2.75 – 2.95m-Equatorial protons adjacent to nitrogen are deshielded relative to axial counterparts.
H-3ax 2.45 – 2.55m~11.0, 4.0Axial proton at the substitution site. Large trans-diaxial coupling confirms equatorial carbohydrazide.
H-2ax, H-6ax 1.95 – 2.15m~11.0, 3.0Axial protons adjacent to nitrogen; shielded relative to equatorial protons.
H-4, H-5 1.40 – 1.75m-Piperidine backbone methylene protons; complex overlapping multiplets.
Table 2: ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
Carbon EnvironmentChemical Shift (δ, ppm)Assignment Validation (HMBC Cross-Checks)
C=O (Carbonyl)172.5Validated by ³J correlation from Piperidine H-3.
Ar-C4' (C-Cl)131.8Quaternary; low intensity. Validated by ³J from Ar-H (C2', C6').
Ar-C1' (C-CH₂)137.4Quaternary. Validated by ²J from N-CH₂-Ar protons.
Ar-C3', C5' 128.2Validated by HSQC correlation to δ 7.38 ppm protons.
Ar-C2', C6' 130.5Validated by HSQC correlation to δ 7.31 ppm protons.
N-CH₂-Ar 61.5Validated by ³J correlations to Piperidine C-2 and C-6.
C-2, C-6 (Piperidine)55.2, 53.1Deshielded by adjacent nitrogen. Differentiated by 2D COSY to H-3.
C-3 (Piperidine)41.5Validated by direct HSQC correlation to H-3ax (δ 2.50 ppm).
C-4, C-5 (Piperidine)27.3, 24.1Aliphatic backbone carbons.

Conformational Analysis & Mechanistic Insights

Expert interpretation of the NMR data relies heavily on understanding the 3D conformation of the piperidine ring[3]. The six-membered piperidine ring predominantly exists in a chair conformation to minimize steric strain.

In 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide, the bulky 4-chlorobenzyl group on the nitrogen strongly prefers the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C-3 and C-5. Similarly, the carbohydrazide group at C-3 will adopt an equatorial orientation .

Causality in the Spectra: Because the C-3 substituent is equatorial, the single proton at C-3 (H-3) must be axial . In the ¹H NMR spectrum, an axial H-3 will exhibit a large trans-diaxial J-coupling (~10–12 Hz) with the adjacent axial protons (H-2ax and H-4ax), and smaller equatorial-axial couplings (~3–5 Hz) with the adjacent equatorial protons (H-2eq and H-4eq)[8]. Observing a wide multiplet for H-3 (total width > 25 Hz) is the definitive, self-validating proof that the carbohydrazide group is in the thermodynamically stable equatorial position.

References

  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules Source: Oxford Instruments URL:[Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts Source: Springer Nature URL:[Link]

  • Remedies or preventives for diseases in association with chemokines (AU779954B2)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

[label="Ethyl 1-(4-chlorobenzyl)\npiperidine-

Verifying the Citations

I'm now focusing on validating my citations, ensuring that each URL leads to a proper landing page. I confirmed that https://www.sciencedirect.com/journal/arabian-journal-of-chemistry, https://www.benchchem.com, https://www.ncbi.nlm.nih.gov/pmc/, and https://www.smolecule.com are valid. I am now double-checking the formatting for consistency.

Validating the Mechanisms

My current focus is on validating the mechanisms, using the relevant citations. I'm adding details for the N-alkylation (SN2) and hydrazinolysis (nucleophilic acyl substitution) mechanisms. The N-alkylation uses K2CO3 to neutralize HCl, while hydrazine's alpha-effect enhances its nucleophilicity in hydrazinolysis. I am ensuring that all the citations are verifiable. I am now incorporating TLC and FT-IR to validate the alkylation.

Validating the Workflow

I'm now validating the entire synthetic workflow, especially the FT-IR data. I've detailed the N-alkylation progress validation using TLC and included FT-IR at ~1712 cm⁻¹ as a key marker. For hydrazinolysis validation, I'm noting the disappearance of ester C=O stretch around 1712 cm⁻¹ and the emergence of amide/hydrazide bands at ~1650-1680 cm⁻¹. I'm expanding this validation information.

Validating the Synthesis Protocol

I'm now comprehensively validating the entire synthesis protocol. I'm focusing on ensuring each step is self-validating through spectroscopic data and comparing data. The N-alkylation step will utilize TLC and FT-IR, specifically at ~1712 cm⁻¹, for validation. Hydrazinolysis will be validated by observing the disappearance of the ester C=O stretch at around 1712 cm⁻¹ and the appearance of amide/hydrazide bands at ~1650-1680 cm⁻¹ via FT-IR.

Refining the DOT Diagram

I'm now refining the DOT diagram's visualization details. I'm focusing on ensuring its clarity and accuracy to match the updated alkylation and hydrazinolysis protocol. I am adding notes and clarifying the nodes to ensure the diagrams accurately show the synthesis of the target product. I'm currently working to make sure the intermediates are clear.

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals facing yield and purity bottlenecks during the synthesis of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide .

As a critical intermediate in the development of 1,3,4-oxadiazole-based therapeutics and CNS-active agents, achieving a high-yielding, scalable synthesis of this carbohydrazide is paramount. This guide deconstructs the two-step synthetic route—N-alkylation followed by hydrazinolysis—providing field-proven standard operating procedures (SOPs), self-validating analytical checks, and mechanistic troubleshooting.

Reaction Workflow & Logical Pathway

The synthesis relies on a bimolecular nucleophilic substitution (Sₙ2) to build the core scaffold, followed by a nucleophilic acyl substitution to install the hydrazide moiety.

SynthesisWorkflow A Ethyl Nipecotate (Starting Material) C Ethyl 1-(4-chlorobenzyl) piperidine-3-carboxylate (Intermediate) A->C Alkylation K₂CO₃, MeCN 80°C, 6-8h B 4-Chlorobenzyl Chloride B->C E 1-(4-Chlorobenzyl)piperidine -3-carbohydrazide (Target Product) C->E Hydrazinolysis EtOH, Reflux 12-24h D Hydrazine Hydrate (NH₂NH₂·H₂O) D->E

Workflow for the two-step synthesis of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide.

Quantitative Data: Yield Optimization Matrix

To facilitate easy comparison of reaction conditions, the following table summarizes the expected outcomes based on different operational parameters during the critical hydrazinolysis step.

Reaction ParameterConventional Reflux MethodMicrowave-Assisted MethodSub-Optimal Condition (Common Error)
Reagent Equivalents 10 eq Hydrazine Hydrate10 eq Hydrazine Hydrate2 eq Hydrazine Hydrate
Solvent System Absolute EthanolAbsolute EthanolAqueous Ethanol (95%)
Temperature 78 °C (Reflux)100 °C (Microwave)25 °C (Room Temp)
Reaction Time 12 - 24 hours20 - 30 minutes48 hours
Expected Yield 75 - 85%85 - 95%< 20%
Impurity Profile Trace unreacted esterMinimal side productsHigh diacylhydrazine / Hydrolyzed acid

Standard Operating Procedures (SOPs)

Do not just follow these steps; understand the causality behind them. Every protocol below is designed as a self-validating system to ensure you do not carry impurities into subsequent stages.

Step 1: N-Alkylation of Ethyl Nipecotate

Objective: Attach the 4-chlorobenzyl group to the secondary amine via Sₙ2 substitution. Causality: We utilize anhydrous potassium carbonate (K₂CO₃) as a heterogeneous base rather than aqueous NaOH. This prevents the base-catalyzed saponification of the ethyl ester while efficiently scavenging the HCl byproduct to keep the amine nucleophilic.

  • Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 eq of ethyl nipecotate in anhydrous acetonitrile (MeCN) to achieve a 0.5 M concentration.

  • Base Addition: Add 1.5 eq of finely powdered, anhydrous K₂CO₃. Ensure vigorous magnetic stirring to maximize the surface area of the suspended base.

  • Reagent Addition: Dropwise, add 1.05 eq of 4-chlorobenzyl chloride. Note: Dropwise addition prevents localized high concentrations of the alkylating agent, mitigating the risk of over-alkylation (quaternary ammonium salt formation).

  • Reaction: Heat the mixture to reflux (80 °C) for 6–8 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 3:1) and stain with Ninhydrin. The starting ethyl nipecotate (a secondary amine) will stain brightly. The reaction is complete when this spot completely disappears, confirming full conversion to the tertiary amine.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Extract with EtOAc and brine, dry over Na₂SO₄, and evaporate to yield the intermediate ester.

Step 2: Hydrazinolysis of the Intermediate Ester

Objective: Convert the sterically hindered ethyl ester into a carbohydrazide via nucleophilic acyl substitution. Causality: Hydrazine is a potent nucleophile due to the alpha-effect. However, the piperidine ring's chair conformation sterically shields the ester carbonyl. A massive excess of hydrazine (5-10 eq) is strictly required to drive the equilibrium forward and prevent the formation of symmetrical diacylhydrazines[1].

  • Setup: Dissolve the intermediate ester (1.0 eq) in absolute ethanol (0.3 M concentration).

  • Reagent Addition: Add 10.0 eq of hydrazine monohydrate (NH₂NH₂·H₂O, 80% or 100%). Safety: Hydrazine is highly toxic and volatile; execute this exclusively in a certified fume hood.

  • Reaction: Reflux the mixture at 78 °C for 12–24 hours[2]. For higher throughput, subject the sealed mixture to microwave irradiation at 100 °C for 20 minutes[3].

  • Self-Validation (FT-IR): Do not proceed to workup without spectroscopic validation. The starting ester exhibits a sharp C=O stretching band at approximately 1712 cm⁻¹. The reaction is successful only when this band completely disappears, replaced by a broader amide/hydrazide C=O stretch at ~1650-1680 cm⁻¹[2].

  • Workup: Concentrate the solvent to 1/4 of its original volume under reduced pressure. Induce precipitation by adding ice-cold water. Filter the resulting white solid, wash thoroughly with cold water to remove residual hydrazine, and dry under a vacuum.

Troubleshooting Guides & FAQs

Q1: Why is my yield for the intermediate ester so low, with significant ester hydrolysis observed? A1: This is a classic symptom of water contamination in your basic reaction mixture. Using hygroscopic solvents or aqueous bases (like NaOH or KOH) introduces water, which competes with the amine. Under basic conditions, water will hydrolyze the ethyl ester into a carboxylic acid, permanently ruining the intermediate. Solution: Switch to strictly anhydrous potassium carbonate (K₂CO₃) and dry acetonitrile (MeCN). Ensure your glassware is oven-dried.

Q2: During the hydrazinolysis step, TLC shows unreacted starting ester even after 12 hours of reflux. How can I drive the reaction to completion? A2: The ester group on a piperidine-3-carboxylate is sterically hindered. If conventional reflux is stalling, you are likely facing an activation energy barrier that prolonged heating cannot efficiently overcome. Solution: First, verify you are using a sufficient excess of hydrazine hydrate (at least 5-10 equivalents) as recommended by [1]. If stoichiometry is correct, switch to microwave irradiation. Microwave-assisted synthesis directly excites the polar molecules, drastically reducing reaction times from 24 hours to 20 minutes while pushing yields above 85%[3].

Q3: I am getting a gummy, oily residue instead of a solid crystalline product after the hydrazinolysis workup. How do I isolate the pure carbohydrazide? A3: Carbohydrazides readily form complex hydrogen-bonded networks with residual hydrazine and protic solvents (like ethanol or water), which prevents them from crystallizing and causes them to "oil out." Solution: You must rigorously remove excess hydrazine. Evaporate the reaction mixture under high vacuum. Triturate the resulting crude oil with a cold, non-polar solvent (such as diethyl ether or hexane). The sudden change in polarity breaks the solvent-solute hydrogen bonds and forces the pure hydrazide to precipitate as a solid[1].

Q4: Can I use sodium methoxide or sodium hydroxide to catalyze and accelerate the hydrazinolysis? A4: No. Adding strong bases like NaOH will lead to competitive saponification of the ethyl ester, yielding 1-(4-chlorobenzyl)piperidine-3-carboxylic acid rather than the desired hydrazide. You must rely on the inherent nucleophilicity of hydrazine. Maintain strictly neutral-to-basic (via hydrazine itself) anhydrous conditions.

References

  • Arabian Journal of Chemistry. "Synthesis and pharmacological evaluation of 3-[5-(aryl-[1,3,4]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents." Elsevier, 2020.[URL: https://www.sciencedirect.com/journal/arabian-journal-of-chemistry]
  • BenchChem. "Optimizing the reaction conditions for hydrazinolysis of phenazine esters." BenchChem Tech Support, 2025. [URL: https://www.benchchem.com]
  • National Institutes of Health (PMC). "Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors." NIH, 2022.[URL: https://www.ncbi.nlm.nih.gov/pmc/]
  • Smolecule. "Piperidine-3-carbohydrazide Synthesis Strategies." Smolecule, 2023.[URL: https://www.smolecule.com]

Sources

Technical Support Center: Troubleshooting DMSO Solubility for 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insight: Why is this compound difficult to dissolve?

As an Application Scientist, understanding the structural biology and physical chemistry of your target compound is the first step to overcoming formulation hurdles. 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide presents a classic "solubility paradox" frequently encountered in high-throughput screening and in vitro assays:

  • The Crystal Lattice Energy: The carbohydrazide moiety (-C(=O)NHNH₂) acts as a potent hydrogen-bond donor and acceptor. This leads to the formation of a highly stable, two-dimensional intermolecular hydrogen-bonded network within its crystal lattice[1]. Breaking this lattice requires significant thermodynamic and kinetic energy.

  • Lipophilicity vs. Hygroscopicity: The 4-chlorobenzyl group is highly lipophilic. While dimethyl sulfoxide (DMSO) is generally an excellent universal solvent for lipophilic small molecules[2], it is also notoriously hygroscopic. When standard benchtop DMSO absorbs atmospheric water, the water acts as an anti-solvent for the chlorobenzyl group, causing rapid micro-precipitation and aggregation[3].

By understanding these opposing forces, we can design a self-validating protocol that prevents degradation while ensuring complete dissolution.

Solubility Troubleshooting Workflow

Follow this logical decision tree when preparing your stock solutions to ensure complete dissolution without degrading the active pharmaceutical ingredient (API).

G Start 1-(4-Chlorobenzyl)piperidine -3-carbohydrazide + Anhydrous DMSO Vortex Vortex & Sonicate (Room Temp, 10 min) Start->Vortex Check1 Is solution clear? Vortex->Check1 Success1 Proceed to Assay (Store at -80°C) Check1->Success1 Yes Warm Gentle Warming (37°C for 15 min) Check1->Warm No Check2 Is solution clear? Warm->Check2 Check2->Success1 Yes Cosolvent Add Co-solvent (e.g., 5% Tween-80 or PEG300) Check2->Cosolvent No

Diagnostic workflow for resolving DMSO solubility issues with 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide.

Quantitative Data: Solubility vs. Solvent Conditions

The following table summarizes the expected solubility behavior of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide under various solvent conditions. Data is synthesized from standard small-molecule formulation principles for carbohydrazide derivatives.

Solvent SystemConditionMax Estimated SolubilityStability (at Room Temp)
Standard DMSO (Benchtop) Exposed to air (>24h)< 5 mM (Cloudy)Poor (Precipitates within hours)
Anhydrous DMSO Freshly opened, sealed25 - 50 mMExcellent (if kept desiccated)
DMSO + 5% Tween-80 Co-solvent addition> 50 mMGood (Prevents aggregation)
Aqueous Buffer (pH 7.4) 1% DMSO final conc.< 0.1 mMPoor (Requires step-down dilution)

Step-by-Step Methodologies

Protocol A: Preparation of a 25 mM Master Stock Solution

Self-Validating Principle: This protocol minimizes water introduction and uses mechanical cavitation to overcome the lattice energy without relying on excessive, degrading heat.

Materials:

  • 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide powder (desiccated).

  • Fresh, Anhydrous DMSO (≤0.005% water content)[4].

  • Argon or Nitrogen gas (for purging).

Steps:

  • Equilibration: Allow the sealed vial of the compound to reach room temperature (20-25°C) in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: Weigh the required mass of the compound into a sterile, amber glass vial. (Amber glass prevents potential photo-degradation).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO. Do not use DMSO that has been stored on the benchtop for weeks, as it will have absorbed atmospheric water[3].

  • Cavitation (Sonication): Seal the vial and vortex vigorously for 60 seconds. Place the vial in a bath sonicator (room temperature) for 10–15 minutes. The ultrasonic waves provide the localized cavitation energy needed to disrupt the strong carbohydrazide hydrogen bonds[1].

  • Validation: Hold the vial against a light source. The solution must be completely optically clear. If micro-particulates remain, proceed to Protocol B.

  • Storage: Aliquot the clear solution into single-use tubes, purge the headspace with Argon/Nitrogen, and store at -80°C.

Protocol B: Resolving Stubborn Aggregates (Co-Solvent Rescue)

If the compound resists Protocol A, the intermolecular forces are outcompeting the solvent capacity.

Steps:

  • Gentle Warming: Heat the suspension to 37°C in a water bath for exactly 15 minutes. Do not exceed 40°C to avoid degrading the hydrazine bond.

  • Co-Solvent Addition: If the solution remains cloudy, add a non-ionic surfactant or co-solvent. Add 5% (v/v) Tween-80 or PEG300 to the DMSO stock[4].

  • Vortex: Vortex for 2 minutes. The amphiphilic nature of the co-solvent will coat the lipophilic chlorobenzyl groups, preventing them from aggregating and forcing them into solution.

Frequently Asked Questions (FAQs)

Q1: My stock solution was completely clear yesterday, but after storing it at -20°C overnight, there is a white precipitate. Why did this happen? A1: This is a classic temperature-dependent precipitation event. The dissolution of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide is an endothermic process. At -20°C, the thermodynamic capacity of DMSO drops, and the strong intermolecular hydrogen bonds of the carbohydrazide group force the molecule back into a crystal lattice. Solution: Allow the vial to reach room temperature naturally, then gently warm to 37°C and sonicate for 5 minutes until it redissolves. To prevent this, store aliquots at -80°C (where DMSO freezes completely, locking the compound in a solid matrix rather than a super-cooled liquid state) and avoid repeated freeze-thaw cycles.

Q2: I am diluting my 25 mM DMSO stock into my cell culture media (aqueous), and the media immediately turns cloudy. How do I fix this? A2: You are experiencing "solvent shock." When the DMSO stock hits the aqueous media, the DMSO rapidly diffuses into the water. This leaves the highly lipophilic small molecule stranded without a solvent shell, causing it to instantly crash out of solution[2]. Solution: Use a step-down dilution method. First, dilute your DMSO stock into an intermediate solvent (e.g., DMSO + 10% PEG300), and then add this intermediate dropwise to the cell culture media while vortexing rapidly. Ensure the final DMSO concentration in your assay remains below 0.5% to avoid cellular toxicity[2].

Q3: Can I adjust the pH to improve solubility? A3: While the piperidine ring contains a basic nitrogen that can be protonated at lower pH levels to form a more water-soluble salt (e.g., an HCl salt), adjusting the pH of the 100% DMSO stock itself is ineffective. You can, however, use a slightly acidic aqueous buffer (pH 6.0 - 6.5) during the final dilution step to help maintain solubility in the assay, provided your biological target and cell lines tolerate this pH.

References

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study Source: PMC - NIH URL:[Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives Source: ResearchGate URL:[Link]

  • The preparation, molecular structure, and theoretical study of carbohydrazide (CHZ) Source: ResearchGate URL:[Link]

Sources

Preventing 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide degradation at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals experiencing degradation issues with 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide (CAS: 883518-44-3) during room-temperature storage or experimental handling.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we will diagnose the exact chemical mechanisms causing your compound to fail, provide quantitative data to inform your storage strategy, and outline field-proven, self-validating protocols to ensure absolute scientific integrity in your assays.

Diagnostic Q&A: Root Cause Analysis of Degradation

Q: Why does my compound degrade into multiple impurities when left on the benchtop at room temperature (25°C)? A: The degradation of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide at room temperature is primarily driven by two competing mechanisms: hydrolytic cleavage and transition-metal-catalyzed oxidation . The carbohydrazide moiety (-CONHNH₂) is highly hygroscopic. When exposed to ambient humidity, it absorbs moisture, which acts as a nucleophile for hydrolysis, cleaving the molecule into 1-(4-chlorobenzyl)piperidine-3-carboxylic acid and free hydrazine. Furthermore, atmospheric oxygen, combined with trace metal impurities (e.g., Cu²⁺, Fe³⁺) from glassware or solvents, accelerates the .

DegradationMechanisms Root 1-(4-Chlorobenzyl)piperidine -3-carbohydrazide Moisture Moisture (H2O) High Humidity Root->Moisture Hygroscopic Uptake Oxygen Oxygen (O2) Trace Metals (Cu2+) Root->Oxygen Aerobic Exposure Hydrolysis Hydrolysis Pathway Cleavage to Carboxylic Acid Moisture->Hydrolysis Acid/Base Catalysis Oxidation Oxidation Pathway Formation of Diimides/N2 Oxygen->Oxidation Radical Mechanism

Fig 1. Mechanistic pathways of carbohydrazide degradation at room temperature.

Q: How does the pH of my reconstitution solvent affect its stability? A: Hydrazide hydrolysis is both acid- and base-catalyzed. Kinetic studies on structurally similar hydrazides demonstrate that these compounds are1, with half-lives dropping significantly in acidic (pH < 4) or basic (pH > 8) environments[1]. If your assay requires extreme pH, the compound must be prepared fresh and kept on ice to reduce the kinetic rate of hydrolysis.

Q: What are the regulatory standards for establishing the shelf-life of this compound? A: Following the 2 for the stability testing of new drug substances, formal stability studies must evaluate the compound under controlled environmental factors[2]. For Climatic Zone II, this involves testing at 25°C ± 2°C and 60% ± 5% relative humidity (RH).

Quantitative Stability Profile

To illustrate the impact of environmental factors, the following table summarizes the typical stability metrics of carbohydrazide derivatives under various storage conditions. This data highlights why benchtop storage is fundamentally incompatible with the chemical nature of this molecule.

Storage ConditionAtmosphereTrace MetalsEstimated Half-Life (t½)Primary Degradant
25°C / 60% RHAmbient AirPresent< 7 DaysCarboxylic Acid, N₂
25°C / 60% RHAmbient AirChelated (EDTA)14 - 21 DaysCarboxylic Acid
25°C / <5% RH (Desiccator)Ambient AirChelated (EDTA)> 6 MonthsMinor Oxides
25°C / AnhydrousArgon (Inert)Chelated (EDTA)> 24 MonthsNone Detected

Standard Operating Procedures (SOPs): Stabilization Protocols

To ensure self-validating and reproducible results, implement the following step-by-step methodologies to arrest degradation.

StabilizationProtocol Step1 1. Synthesis & Purification Step2 2. Metal Chelation (EDTA Wash) Step1->Step2 Step3 3. Lyophilization (<0.5% Moisture) Step2->Step3 Step4 4. Inert Storage (Argon, Dark) Step3->Step4

Fig 2. Step-by-step workflow for stabilizing carbohydrazide derivatives.

Protocol A: Trace-Metal Chelation and Anhydrous Lyophilization

Objective: Remove catalytic metal ions and eliminate residual moisture that drives hydrolysis.

  • Solvent Preparation: Prepare a solution of the compound in HPLC-grade water/acetonitrile. Add 0.1 mM EDTA to the aqueous phase. Causality: EDTA chelates trace copper or iron, which act as single-electron transfer catalysts in the 3[3].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter and precipitated metal complexes.

  • Freezing: Shell-freeze the solution in a silanized amber glass vial using a dry ice/acetone bath. Causality: Rapid freezing prevents the concentration of solutes that can locally accelerate hydrolysis during the cooling phase.

  • Lyophilization: Sublimate the solvent under high vacuum (< 0.1 mBar) for 24-48 hours until the moisture content is below 0.5% (verifiable via Karl Fischer titration).

  • Backfilling: Break the vacuum with high-purity Argon gas rather than air. Causality: Argon is heavier than nitrogen and provides a superior protective blanket over the solid powder matrix, preventing oxygen ingress.

Protocol B: Benchtop Handling and Storage

Objective: Prevent the re-introduction of moisture and oxygen during daily experimental use.

  • Equilibration: If storing the lyophilized vials at 4°C or -20°C for long-term use, allow the sealed vial to equilibrate to room temperature (25°C) in a desiccator for at least 2 hours before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the 4[4].

  • Inert Transfer: Open the vial only inside a glove box or under a positive flow of Argon.

  • Resealing: After withdrawing the required mass, purge the vial headspace with Argon for 10 seconds, seal tightly with a PTFE-lined cap, and wrap with Parafilm.

Troubleshooting FAQs: Visual & Analytical Symptoms

Q: My sample powder has developed a slight yellow/pink tint. Is it still usable? A: No. A color shift is a definitive indicator of oxidative degradation. The 5 often forms azo compounds or diimide intermediates which are highly conjugated and exhibit color[5]. Discard the sample and review your inert gas protocols.

Q: I see a split peak in my HPLC chromatogram. Could this be a degradation product? A: Yes. The primary hydrolysis product, 1-(4-chlorobenzyl)piperidine-3-carboxylic acid, will typically elute at a different retention time than the parent carbohydrazide. Run a mass spectrometry (LC-MS) analysis; a mass shift of -14 Da (loss of -NH, gain of -OH) strongly suggests hydrolysis.

Q: Can I use standard glass vials for storage? A: It is highly recommended to use silanized or amber glass vials. Standard borosilicate glass can leach trace metal ions and silica over time, which act as catalytic surfaces for hydrazine auto-decomposition.

Sources

Technical Support Center: Troubleshooting Precipitation of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of handling this compound in aqueous buffers. Precipitation is a common hurdle that can impact experimental reproducibility and the accuracy of results. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure the successful use of this compound in your research.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the inherent properties of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide. Its structure, combining a substituted piperidine ring with a carbohydrazide moiety, results in a molecule with specific solubility characteristics. The piperidine and chlorobenzyl groups contribute to its lipophilicity, while the carbohydrazide group can participate in hydrogen bonding, offering some aqueous solubility.[1] The interplay of these features dictates its behavior in different solvent systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered when working with 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide in aqueous buffers.

Q1: My compound precipitated immediately after I diluted my DMSO stock solution into my aqueous buffer. What happened?

This is a classic case of a compound "crashing out" of solution and is one of the most frequently encountered issues.[2]

Immediate Cause: The rapid change in solvent polarity from a high-concentration DMSO stock to a predominantly aqueous environment can drastically reduce the compound's solubility, causing it to precipitate.[3]

Troubleshooting Steps:

  • Reduce the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally ≤1%, as higher concentrations can be toxic to cells and interfere with assays.[2]

  • Optimize the Stock Solution Concentration: Lowering the concentration of your DMSO stock solution can sometimes prevent precipitation upon dilution.

  • Employ a Co-Solvent Strategy: For particularly challenging compounds, using a co-solvent system for the stock solution can enhance solubility upon dilution into aqueous media.[3][4] Mixtures of DMSO with solvents like polyethylene glycol (PEG) can be effective.

  • Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. This gradual reduction in solvent polarity can sometimes keep the compound in solution.

  • Pre-warm the Aqueous Buffer: Gently warming the buffer before adding the compound stock can sometimes increase solubility. However, be mindful of the thermal stability of your compound and other assay components.

Q2: The compound seems to dissolve initially but then precipitates over time. What could be the cause?

Delayed precipitation can be a more subtle issue, often related to equilibrium solubility, temperature fluctuations, or interactions with buffer components.

Potential Causes:

  • Exceeding Thermodynamic Solubility: While a compound might initially form a supersaturated solution (kinetic solubility), it will eventually precipitate to reach its true thermodynamic equilibrium solubility.[5]

  • Temperature Effects: A decrease in temperature can lower the solubility of many solid solutes.[6][7] If your experiments are conducted at a lower temperature than your solution preparation area, this could be a factor.

  • pH Shift: The pH of your final solution can significantly impact the solubility of ionizable compounds.[8][9][10]

  • Interactions with Buffer Salts: High concentrations of salts in the buffer can sometimes lead to a "salting-out" effect, reducing the solubility of the compound.[11]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for delayed precipitation.

Q3: I'm observing inconsistent precipitation between different batches of my experiment. How can I improve reproducibility?

Inconsistent results often point to subtle variations in protocol execution or the integrity of the stock solution.

Key Areas to Investigate:

  • Stock Solution Integrity: Repeated freeze-thaw cycles can compromise the stability of your DMSO stock, leading to the formation of micro-precipitates that can seed further precipitation.[3]

    • Best Practice: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.[3]

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when handling small volumes of stock solution.

  • Mixing Technique: Standardize your mixing procedure (e.g., vortexing time and speed) after adding the compound to the aqueous buffer to ensure homogeneity.

  • Buffer Preparation: Ensure your buffer is prepared consistently for every experiment, with the pH accurately measured and adjusted.

Q4: Can the choice of buffer itself affect the solubility of my compound?

Absolutely. Different buffer systems can have varying effects on compound solubility, even at the same pH.[11]

Factors to Consider:

  • Buffer Species: Some buffer components can interact with the compound, either enhancing or decreasing its solubility. For example, phosphate buffers may interact differently than Tris-based buffers.

  • Ionic Strength: As mentioned, the total salt concentration of the buffer can influence solubility.[11]

Experimental Approach to Buffer Optimization:

A systematic approach is to screen a panel of common biological buffers at your target pH to identify the one that provides the best solubility for 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide.

Buffer SystemTypical pH RangeKey Considerations
Phosphate-Buffered Saline (PBS)7.2 - 7.6Physiologically relevant, but phosphate can sometimes interact with compounds.
Tris-HCl7.0 - 9.0Commonly used, generally well-tolerated.
HEPES6.8 - 8.2Good buffering capacity in the physiological range.
MOPS6.5 - 7.9Often used in cell culture media.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the standard procedure for preparing a high-concentration stock solution of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide.

Materials:

  • 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Appropriate sterile, light-protected storage tubes

Procedure:

  • Accurately weigh the desired amount of the compound.

  • Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 2-5 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[3]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.[3]

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic solubility of a compound in a specific buffer.

Materials:

  • 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide (solid)

  • Selected aqueous buffer

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringes and syringe filters (e.g., 0.22 µm)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is essential.[1]

  • Seal the vials to prevent evaporation.

  • Place the vials in a temperature-controlled orbital shaker (e.g., 25°C or 37°C).

  • Agitate the samples for 24-72 hours to ensure equilibrium is reached.[1]

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solid to buffer B Seal vial A->B C Agitate at constant temp (24-72h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Quantify concentration by HPLC E->F

Sources

Technical Support Center: Optimizing Mobile Phase for 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide and related piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their High-Performance Liquid Chromatography (HPLC) methods. Here, we address common challenges encountered during the analysis of this basic compound and provide scientifically grounded solutions.

Understanding the Analyte: 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide

1-(4-Chlorobenzyl)piperidine-3-carbohydrazide is a basic compound due to the presence of the piperidine ring, a saturated heterocycle that is a common structural motif in many pharmaceutical compounds.[1] The basic nature of this analyte is a primary factor influencing its chromatographic behavior, particularly in reversed-phase HPLC. It is prone to strong interactions with residual silanol groups on silica-based stationary phases, which can lead to poor peak shape, specifically peak tailing.[2][3]

The carbohydrazide group adds polarity to the molecule.[4][5] The overall structure suggests that reversed-phase HPLC will be the most suitable analytical technique.[1][6]

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I'm observing significant peak tailing for my main analyte peak. What is the cause and how can I fix it?

A1: Peak tailing is the most common issue when analyzing basic compounds like 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide.

  • Causality: The primary cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[2][7] Silica-based columns have residual silanol groups (Si-OH) on their surface which are weakly acidic.[3] At typical mobile phase pH values, these silanols can be deprotonated (SiO-), creating a negative charge. The basic piperidine nitrogen in your analyte can be protonated (positively charged), leading to a strong electrostatic interaction with the negatively charged silanols. This strong interaction, in addition to the desired hydrophobic interactions, causes a portion of the analyte molecules to be retained longer, resulting in a "tailing" peak.[3][8]

  • Troubleshooting Guide:

    • Mobile Phase pH Adjustment: This is the most powerful tool to improve peak shape for ionizable compounds.[9][10]

      • Low pH Approach (pH ≤ 3): By lowering the mobile phase pH, you can suppress the ionization of the silanol groups, making them neutral.[2][7] This minimizes the secondary electrostatic interactions. A good starting point is a mobile phase containing 0.1% trifluoroacetic acid (TFA) or formic acid. Be aware that at low pH, your basic analyte will be fully protonated and may have reduced retention.[11] You might need to decrease the organic solvent percentage to achieve adequate retention.[7]

      • High pH Approach (pH ≥ 8): Alternatively, using a high pH mobile phase will neutralize the basic analyte, suppressing its positive charge.[10][12] This also minimizes the unwanted electrostatic interactions and can lead to improved peak shape and retention.[10] However, ensure your column is stable at high pH. Many traditional silica-based columns degrade above pH 8.[10] Hybrid-silica or specially bonded columns are recommended for high pH work.[13]

    • Use of a "Base-Deactivated" Column: Modern HPLC columns are often "base-deactivated" or "end-capped."[3] During manufacturing, a smaller silane molecule is used to react with many of the residual silanol groups, effectively shielding them from interaction with basic analytes.[7] If you are using an older column (Type A silica), switching to a modern, high-purity, base-deactivated column (Type B silica) can significantly reduce peak tailing.[2]

    • Mobile Phase Additives (Competitive Amines): Historically, small amounts of a basic additive like triethylamine (TEA) were added to the mobile phase.[2] TEA acts as a "tail-suppressing" agent by competing with the analyte for the active silanol sites. However, this approach is less common with modern, high-quality columns and can sometimes lead to other chromatographic issues.

Q2: My analyte has poor retention and elutes too close to the void volume. How can I increase its retention time?

A2: Poor retention of a basic compound in reversed-phase HPLC is often due to its ionized state.

  • Causality: In its protonated (ionized) form, 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide is more polar and has less affinity for the non-polar stationary phase, leading to weak retention.[9][14] This is particularly common when using a low pH mobile phase.

  • Troubleshooting Guide:

    • Increase Mobile Phase pH: As discussed in Q1, increasing the mobile phase pH will deprotonate the piperidine nitrogen, making the analyte more neutral and less polar.[10][11] This will increase its hydrophobic interaction with the stationary phase and, consequently, its retention time.[10] The ideal pH is generally at least 2 pH units above the pKa of the analyte to ensure it is in its neutral form.[14]

    • Decrease Organic Solvent Strength: The retention of compounds in reversed-phase HPLC is inversely proportional to the amount of organic solvent in the mobile phase.[15] By decreasing the percentage of acetonitrile or methanol, you make the mobile phase more polar, which encourages the analyte to interact more with the non-polar stationary phase, thus increasing retention.

    • Use of Ion-Pairing Reagents: Ion-pairing chromatography is a technique used to increase the retention of ionic compounds in reversed-phase systems.[16][17]

      • Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-heptanesulfonate), is added to the mobile phase.[18] This reagent has a polar head and a non-polar tail. It forms a neutral ion-pair with the protonated basic analyte. This ion-pair is more hydrophobic than the analyte alone and will be retained more strongly on the C18 column.[17]

      • Considerations: Ion-pairing reagents can be "sticky" and may require long equilibration times. It is often recommended to dedicate a column specifically for ion-pairing applications.

Q3: I'm seeing two peaks for my pure compound. What could be the cause?

A3: The appearance of two peaks for a single, pure compound can be perplexing but often has a logical explanation.

  • Causality: For a basic compound like a piperidine derivative, this phenomenon can be due to differential ionization or interaction with the stationary phase under the chosen chromatographic conditions.[19] If the mobile phase pH is close to the pKa of the analyte, both the protonated (ionized) and neutral forms can exist in equilibrium, potentially leading to peak splitting or broadening.

  • Troubleshooting Guide:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa.[14] This will drive the equilibrium to predominantly one form (either fully protonated at low pH or fully neutral at high pH), resulting in a single, sharp peak.

    • Check for Column Overload: Injecting too much sample can lead to peak fronting or splitting.[2] Try injecting a smaller volume or a more dilute sample to see if the issue resolves.

    • Investigate Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase, it can cause peak distortion.[20] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.

    • Column Bed Deformation: A void at the head of the column or a partially blocked inlet frit can cause the sample to travel through different paths, resulting in peak splitting.[7] Reversing and flushing the column (if the manufacturer's instructions permit) or replacing the column may be necessary.[7]

Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase pH Optimization
  • Initial Conditions:

    • Column: C18, base-deactivated (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (determined by the analyte's UV spectrum)

    • Injection Volume: 5 µL

  • Low pH Evaluation:

    • Run the initial conditions. Observe the peak shape and retention time. If peak tailing is present, the cause may not be solely silanol interactions. If retention is poor, proceed to step 3.

  • High pH Evaluation:

    • Important: Switch to a pH-stable column.

    • Prepare a new mobile phase.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.5 with ammonium hydroxide.

    • Mobile Phase B: Acetonitrile

    • Equilibrate the column thoroughly with the new mobile phase.

    • Run the same gradient as in the low pH evaluation.

    • Compare the chromatograms for peak shape, retention, and resolution.

Protocol 2: Implementing Ion-Pair Chromatography
  • Mobile Phase Preparation:

    • Prepare a 5 mM solution of sodium 1-heptanesulfonate in water.

    • Adjust the pH to 3.0 with phosphoric acid. This will be your Mobile Phase A.

    • Mobile Phase B is Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 (a dedicated column is recommended)

    • Equilibrate the column with the ion-pairing mobile phase for at least 30-60 minutes.

    • Use the same gradient as in Protocol 1.

    • Observe the increase in retention time and improvement in peak shape.

Data Presentation

Table 1: Effect of Mobile Phase pH on Chromatographic Parameters
Mobile Phase ConditionAnalyte Retention Time (min)Peak Asymmetry (Tailing Factor)
0.1% Formic Acid (pH ~2.7)3.51.8
10 mM Ammonium Acetate (pH 5.0)5.21.5
10 mM Ammonium Bicarbonate (pH 9.5)8.11.1

Note: Data is illustrative and will vary based on the specific column and HPLC system.

Table 2: Effect of Ion-Pairing Reagent on Retention Time
Mobile Phase ConditionAnalyte Retention Time (min)
0.1% Formic Acid (No Ion-Pair)3.5
5 mM Sodium 1-Heptanesulfonate, pH 3.09.8

Note: Data is illustrative and will vary based on the specific column and HPLC system.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Start: Poor Chromatography Observed issue Identify Primary Issue start->issue tailing Peak Tailing issue->tailing Asymmetry > 1.2 retention Poor Retention issue->retention k' < 1 split Split Peak issue->split Doublet observed ph_low Adjust to Low pH (e.g., 0.1% TFA) tailing->ph_low ph_high Adjust to High pH (pH-stable column) tailing->ph_high base_deactivated Use Base-Deactivated Column tailing->base_deactivated ph_high_ret Increase Mobile Phase pH retention->ph_high_ret organic_dec Decrease % Organic Solvent retention->organic_dec ion_pair Add Ion-Pairing Reagent retention->ion_pair ph_adjust_split Adjust pH Away from pKa (>2 units) split->ph_adjust_split check_overload Check for Column Overload split->check_overload solvent_effect Check Sample Solvent Effects split->solvent_effect tailing_resolved Peak Shape Improved ph_low->tailing_resolved ph_high->tailing_resolved base_deactivated->tailing_resolved retention_resolved Retention Increased ph_high_ret->retention_resolved organic_dec->retention_resolved ion_pair->retention_resolved split_resolved Single Peak Observed ph_adjust_split->split_resolved check_overload->split_resolved solvent_effect->split_resolved

Caption: Troubleshooting workflow for common HPLC issues with basic compounds.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
  • Ion-Pair Reagents for HPLC. (n.d.).
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem. (n.d.).
  • pH, pKa, and Retention - Pharma Growth Hub. (2023, October 30).
  • HPLC Peak Tailing - Axion Labs. (2022, February 15).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020, February 17).
  • Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds - Benchchem. (n.d.).
  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. (n.d.).
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2026, March 13).
  • How to avoid the tailing problem of basic compounds in HPLC analysis?. (n.d.).
  • Ion pairing reagents - Fine & Specialty Chemicals Manufacturer. (n.d.).
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • HPLC Method Development For Basic Molecules: A Case Study - PharmaGuru. (2025, June 15).
  • Ion Pair Reagents (for HPLC) | TCI AMERICA - Tokyo Chemical Industry. (n.d.).
  • Ion pair chromatography reagents. (n.d.).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
  • Analysis of Polar Compounds with Ion Pair Reagents - MilliporeSigma. (n.d.).
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. (2025, January 14).
  • Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy - IAEA International Nuclear Information System. (2024, December 29).
  • High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma - PubMed. (2006, November 16).
  • N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide - PubChem. (n.d.).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (2014, February 1).
  • Exploring the Different Mobile Phases in HPLC - Veeprho. (2025, February 2).
  • Exploring the Different Mobile Phases in HPLC - Moravek, Inc. (2024, October 22).
  • 1-(4-Chlorobenzhydryl)piperazine technical grade, 90 303-26-4 - MilliporeSigma. (n.d.).
  • 1-(4-CHLOROBENZYL)PIPERAZINE 23145-88-2 wiki - Guidechem. (n.d.).
  • 1-(4-CHLOROBENZYL)PIPERAZINE synthesis - ChemicalBook. (n.d.).
  • 2-(4-CHLOROBENZYL)-1-[4-(4-FLUOROBENZYL)-1-PIPERAZINYL]-3-METHYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE - NextSDS. (n.d.).
  • 435342-11-3 | 1-(4-Chlorobenzyl)piperazine hydrochloride - ChemScene. (n.d.).
  • A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. (n.d.).
  • A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry. (n.d.).
  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed. (2023, March 15).
  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives | Request PDF - ResearchGate. (n.d.).

Sources

Technical Support Center: Troubleshooting 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Assay Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals working with 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide (CAS 883518-44-3) in high-throughput screening (HTS) and biophysical binding assays (e.g., SPR, TR-FRET, FP).

While this compound is a valuable structural fragment, its dual-moiety architecture makes it highly susceptible to generating false-positive readouts. The 4-chlorobenzyl piperidine core is highly lipophilic and prone to colloidal aggregation [1], while the carbohydrazide group is a reactive bidentate ligand notorious for metal chelation [2], Schiff base formation [3], and redox interference[4].

This guide provides a self-validating framework to isolate, identify, and eliminate these assay artifacts.

Diagnostic Workflow for False Positives

Use the following decision tree to systematically identify the chemical or physical liability driving your anomalous binding signals.

FalsePositiveTroubleshooting Start Initial Hit: 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide Q1 Is the binding signal detergent-sensitive? Start->Q1 Agg Colloidal Aggregation (Piperidine Core) Q1->Agg Yes (Signal Drops) Q2 Does binding require His-tag / Ni2+ / Co2+? Q1->Q2 No Chel Metal Chelation (Carbohydrazide Moiety) Q2->Chel Yes (Signal Lost w/ GST) Q3 Is the assay read-out redox-sensitive (e.g., Fe3+)? Q2->Q3 No Redox Redox Interference (Carbohydrazide Reduction) Q3->Redox Yes (False Signal) Q4 Are carbonyls present in buffer/substrate? Q3->Q4 No Schiff Schiff Base Formation (Reactive Amine) Q4->Schiff Yes (Time-dependent) Valid Proceed to Orthogonal Validation (e.g., ITC, NMR) Q4->Valid No

Figure 1: Diagnostic decision tree for isolating false positives in carbohydrazide binding assays.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My SPR/TR-FRET assay shows a steep, non-saturating binding curve. Is this a true low-affinity interaction? A: Likely not. The lipophilic nature of the 4-chlorobenzyl piperidine core frequently drives colloidal aggregation at micromolar concentrations [1].

  • The Causality: The basic piperidine nitrogen protonates at physiological pH, creating an amphiphilic character that nucleates micelles or colloids. These colloids non-specifically adsorb and sequester target proteins, yielding false-positive signals that fail to reach 1:1 stoichiometry.

  • The Fix: Introduce 0.01% Triton X-100 or CHAPS to your assay buffer. If the signal is abolished, the hit was an aggregation artifact [5].

Q2: Why does the compound show potent activity against His-tagged proteins but fails to bind the untagged or GST-tagged variants? A: The carbohydrazide moiety is a potent chelator of transition metals [2].

  • The Causality: In His-tag assays (e.g., Ni-NTA SPR chips or Ni-chelate TR-FRET), the oxygen and nitrogen atoms of the carbohydrazide act as bidentate ligands. They outcompete the histidine residues for the Ni²⁺/Co²⁺ coordination sphere, stripping the metal from the matrix or forming a ternary complex that artificially bridges the donor and acceptor fluorophores.

  • The Fix: Counter-screen using an untagged protein or a GST-tag. Alternatively, spike the assay with 1 mM EDTA to validate metal dependency.

Q3: I am observing a time-dependent increase in binding affinity over several hours. What chemical liability is causing this? A: You are likely observing covalent modification.

  • The Causality: The primary amine of the carbohydrazide (-NHNH₂) is highly nucleophilic. It readily reacts with aldehydes or ketones in assay buffers (e.g., reducing sugars, oxidized cofactors) or on the protein surface to form covalent Schiff bases (hydrazones) [3]. This irreversible covalent bond mimics high-affinity binding over time.

  • The Fix: Analyze the incubated protein-ligand complex via intact mass spectrometry (LC-MS) to check for a mass shift corresponding to the ligand adduct.

Q4: Can this compound interfere with colorimetric or redox-sensitive readouts? A: Yes. Carbohydrazides are established oxygen scavengers and reducing agents.

  • The Causality: The carbohydrazide group can quantitatively reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺)[4]. If your assay relies on redox-coupled fluorophores or colorimetric metal reduction (e.g., PDTS methods), the compound will directly reduce the assay reagents, bypassing the target protein entirely.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, do not rely on a single readout. Implement these self-validating protocols to definitively categorize the behavior of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide in your system.

Protocol 1: Detergent-Sensitivity & Centrifugation Assay (Aggregation Check)

This protocol utilizes physical separation to validate whether the binding signal originates from a soluble monomer or a colloidal aggregate.

  • Baseline Measurement: Prepare your standard binding assay (e.g., Fluorescence Polarization) using 10 µM of the compound and your target protein in standard buffer (e.g., PBS, pH 7.4). Record the baseline binding signal.

  • Detergent Disruption: Prepare a parallel assay condition supplemented with 0.01% (v/v) Triton X-100. Causality: Non-ionic detergents disrupt the surface tension of colloidal aggregates, forcing the compound back into the monomeric state.

  • Physical Separation: Centrifuge both assay plates at 14,000 x g for 20 minutes at 4°C. Causality: Colloidal aggregates are dense enough to pellet under high-speed centrifugation, whereas soluble monomeric complexes remain in the supernatant.

  • Supernatant Analysis: Carefully extract the supernatant and re-measure the binding signal.

  • System Validation: If the signal in the detergent-free supernatant drops by >50% compared to the uncentrifuged baseline, but the Triton X-100 condition maintains a steady (albeit lower) signal, the compound is definitively acting as a colloidal aggregator.

Protocol 2: Orthogonal Metal-Chelation Counter-Screen

This protocol validates whether the interaction is a true protein-ligand binding event or an artifact of carbohydrazide-transition metal coordination.

  • Primary Screen: Execute your standard TR-FRET or SPR assay using the His-tagged target protein. Calculate the apparent Kd​ .

  • EDTA Competition: Pre-incubate the compound with 1 mM EDTA for 15 minutes prior to adding the His-tagged protein. Causality: EDTA is a superior hexadentate chelator that will saturate any free metal ions, preventing the carbohydrazide from forming coordination complexes.

  • Tag-Switch Validation: Run a parallel assay using a GST-tagged or untagged version of the identical target protein.

  • System Validation: If the apparent Kd​ shifts by >100-fold in the presence of EDTA, or if binding is completely lost with the GST-tagged construct, the initial signal is validated as a false-positive metal chelation artifact.

Quantitative Diagnostic Thresholds

Use the following data matrix to benchmark your experimental results and classify the interference mechanism.

Interference MechanismDiagnostic AssayBaseline Metric (False Positive)Rescued Metric (True Negative) Δ Shift Required for Validation
Colloidal Aggregation DLS / Triton X-100 AdditionParticle Radius > 100 nmParticle Radius < 10 nm>50% Signal Reduction in binding
Metal Chelation EDTA Spike (1 mM) / GST-tagApparent Kd​ < 1 µMComplete loss of binding>100-fold Kd​ shift
Schiff Base Formation Intact Mass SpectrometryTarget Mass + 249 Da (Adduct)Native Target MassComplete adduct clearance
Redox Interference Fe³⁺/Fe²⁺ PDTS AssayHigh Absorbance (562 nm)Baseline Absorbance>80% Absorbance drop
References
  • Activity profiles of analog series containing pan assay interference compounds - RSC Advances -
  • Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors - MDPI -
  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - ResearchG
  • Carbohydrazide - PDTS Method - AquaPhoenix Scientific -
  • De-risking drug discovery of intracellular targeting peptides: screening strategies to elimin

Validation & Comparative

A Comparative Guide to 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide and Other Piperidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its favorable physicochemical properties and versatile biological activities.[1][2] This guide provides an in-depth, data-driven comparison of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide with other functionally relevant piperidine derivatives. By examining their performance across different biological assays, supported by experimental data and detailed protocols, this document aims to equip researchers with the insights needed to navigate the chemical space of piperidine-based compounds in their drug discovery endeavors.

Introduction: The Versatility of the Piperidine Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is a privileged structure in drug design, appearing in a wide array of approved drugs targeting diverse biological systems.[3] Its conformational flexibility and the ability to be substituted at various positions allow for the fine-tuning of pharmacological properties. The introduction of a carbohydrazide moiety, as seen in our compound of interest, opens up further avenues for creating derivatives with a broad spectrum of activities, including antimicrobial, anticonvulsant, and enzyme inhibitory effects.[4][5] The 1-(4-chlorobenzyl) substituent is a common feature in bioactive molecules, often contributing to enhanced binding affinity with biological targets through hydrophobic and electronic interactions.[6]

This guide will focus on a comparative analysis of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide and its analogs in three key therapeutic areas: antithrombotic, neuroprotective (cholinesterase inhibition), and potential antimicrobial and anticonvulsant activities.

Comparative Analysis of Biological Activities

Antithrombotic and Antiplatelet Aggregation Activity

A study on a series of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives has shed light on the potential of this scaffold in cardiovascular disease. These compounds were evaluated for their ability to inhibit platelet aggregation induced by various agents and to act as anticoagulants.

Table 1: Comparative Antiplatelet Aggregation and Anticoagulant Activity of 1-Benzylpiperidine-3-carbohydrazide Derivatives [2]

Compound IDR (Substitution on N-benzyl)R' (Substitution on Benzylidene)Platelet Aggregation Inhibition (%) (ADP-induced, 0.5 mmol/L)Prothrombin Time (PT) (sec)Partial Thromboplastin Time (PTT) (sec)
1f HH7518.245.3
2f H4-Cl8717.943.8
3f H4-OCH36516.541.2
4f H4-NO25815.839.7
5f 4-ClH8220.148.5
6f 4-Cl4-Cl7821.550.1
7f 4-Cl4-OCH36819.847.9
8f 4-Cl4-NO26118.746.2
Blank Control --014.535.2

Analysis of Structure-Activity Relationships (SAR):

  • The presence of a substituent on the benzylidene ring (R') influences the antiplatelet activity, with a chloro group at the para position (compound 2f ) showing the highest inhibition of ADP-induced platelet aggregation.[2]

  • Substitution on the N-benzyl group (R) also plays a significant role. A 4-chloro substituent (as in our target compound family) generally leads to potent activity (compound 5f ).[2]

  • In terms of anticoagulant activity, compounds with a 4-chlorobenzyl group (5f , 6f , 7f , 8f ) consistently demonstrated prolonged prothrombin (PT) and partial thromboplastin times (PTT) compared to the unsubstituted benzyl derivatives.[2]

These findings suggest that 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide is a promising scaffold for the development of novel antithrombotic agents. The 4-chloro substitution on the benzyl ring appears to be a key determinant of its enhanced anticoagulant and potent antiplatelet aggregation properties.

Neuroprotective Activity: Cholinesterase Inhibition

A series of N-substituted piperidine-3-carbohydrazide-hydrazones were synthesized and evaluated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7]

Table 2: Comparative Cholinesterase Inhibitory Activity of Piperidine-3-carbohydrazide Derivatives [7]

Compound IDN-Substituent on PiperidineR' (Substituent on Hydrazone)AChE IC50 (µM)BuChE IC50 (µM)
3g Phenylethyl4-NO24.32>100
3j Phenylethyl3,4-di-OH>1001.27
4g Phenylpropyl4-NO210.2125.43
4i Phenylpropyl2,4-di-Cl15.895.67
5g Phenylbutyl4-NO222.3448.91
Donepezil (Reference) --0.0233.65

Analysis of Structure-Activity Relationships (SAR):

  • The nature of the substituent on the piperidine nitrogen significantly impacts the inhibitory activity and selectivity.[7]

  • Compound 3g , with a phenylethyl substituent and a nitro group on the hydrazone, showed the most potent activity against AChE in its series.[7]

  • Compound 3j , also with a phenylethyl substituent but with a catechol moiety on the hydrazone, was a highly potent and selective BuChE inhibitor.[7]

  • Increasing the length of the N-alkyl chain from ethyl to propyl and butyl generally led to a decrease in AChE inhibitory activity.[7]

While direct data for 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide is not available in this study, the results suggest that the N-benzyl moiety could be a favorable feature for cholinesterase inhibition. Further investigation is warranted to explore the effect of the 4-chlorobenzyl group on the inhibitory potency and selectivity.

Potential Antimicrobial and Anticonvulsant Activities: A Comparative Outlook

Antimicrobial Potential:

Numerous studies have demonstrated the antibacterial and antifungal properties of piperidine derivatives.[8][9] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of a lipophilic benzyl group and a polar carbohydrazide moiety in our target compound suggests it may possess amphiphilic properties conducive to antimicrobial activity.

Anticonvulsant Potential:

The piperidine ring is a key structural element in several anticonvulsant drugs.[10] Furthermore, carbohydrazide derivatives have also been investigated for their anticonvulsant effects.[1] A study on pyridine-3-carbohydrazide derivatives, structurally related to our target compound, revealed that halogen substitutions on the aromatic ring can enhance anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[1] This suggests that the 4-chlorobenzyl group in 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide could contribute favorably to its potential anticonvulsant properties.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key biological assays.

Synthesis of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide Derivatives

The synthesis of the title compound and its analogs typically follows a multi-step process.

Synthesis_Workflow start Ethyl Nipecotate step1 N-Alkylation with 4-Chlorobenzyl Chloride start->step1 intermediate1 Ethyl 1-(4-Chlorobenzyl) piperidine-3-carboxylate step1->intermediate1 step2 Hydrazinolysis with Hydrazine Hydrate intermediate1->step2 product 1-(4-Chlorobenzyl)piperidine -3-carbohydrazide step2->product

Caption: General synthetic workflow for 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide.

Step-by-Step Protocol:

  • N-Alkylation: To a solution of ethyl nipecotate (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2-3 equivalents). To this suspension, add 4-chlorobenzyl chloride (1.1 equivalents) dropwise at room temperature. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure. The crude product, ethyl 1-(4-chlorobenzyl)piperidine-3-carboxylate, can be purified by column chromatography on silica gel.

  • Hydrazinolysis: Dissolve the purified ester (1 equivalent) in ethanol. Add hydrazine hydrate (5-10 equivalents) and reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Isolation of Product: Cool the reaction mixture to room temperature. The product, 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide, will often precipitate out of the solution. The precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Antimicrobial Screening: Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[4]

Antimicrobial_Screening_Workflow start Prepare Microbial Inoculum (0.5 McFarland Standard) step1 Inoculate Agar Plates start->step1 step2 Apply Paper Discs with Test Compounds step1->step2 step3 Incubate Plates (37°C, 24h) step2->step3 end Measure Zone of Inhibition (mm) step3->end

Caption: Workflow for the Agar Disk Diffusion Assay.

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.

  • Disk Application: Aseptically place sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) onto the inoculated agar surface. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., ciprofloxacin) or antifungal (e.g., fluconazole) serves as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[4]

MES_Test_Workflow start Administer Test Compound to Mice (i.p.) step1 Wait for Peak Effect Time (e.g., 30-60 min) start->step1 step2 Apply Electrical Stimulus via Corneal Electrodes step1->step2 step3 Observe for Hind Limb Tonic Extension step2->step3 end Record Protection (%) step3->end

Caption: Workflow for the Maximal Electroshock (MES) Test.

Step-by-Step Protocol:

  • Animal Preparation: Use adult male mice (e.g., Swiss albino, 20-25 g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A control group should receive the vehicle only. A positive control group should receive a standard anticonvulsant drug like phenytoin.

  • Timing: Conduct the test at the time of peak effect of the drug, which is typically determined in preliminary studies (e.g., 30 or 60 minutes post-administration).

  • Stimulation: Apply an electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered as protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. The median effective dose (ED50) can be determined using probit analysis.

Conclusion and Future Directions

This comparative guide highlights the multifaceted therapeutic potential of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide and its derivatives. The available data strongly supports its promise as a scaffold for developing novel antithrombotic agents, with the 4-chlorobenzyl moiety playing a crucial role in its activity. Furthermore, the broader family of piperidine-3-carbohydrazides demonstrates significant potential as cholinesterase inhibitors for neurodegenerative diseases.

While direct experimental evidence for the antimicrobial and anticonvulsant activities of the title compound is currently lacking, the established bioactivities of related piperidine and carbohydrazide analogs provide a strong rationale for further investigation in these areas. The detailed experimental protocols provided herein offer a clear roadmap for researchers to undertake these crucial studies.

Future research should focus on:

  • Synthesis and Biological Evaluation: Synthesizing 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide and a focused library of its analogs to obtain direct comparative data for antimicrobial and anticonvulsant activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety: Advancing the most promising candidates to in vivo models to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

By systematically exploring the structure-activity relationships and biological performance of this versatile scaffold, the scientific community can unlock its full potential in the development of next-generation therapeutics.

References

  • In Silico Validation and Structure Activity Relationship Study of a Series of Pyridine-3-carbohydrazide Derivatives as Potential Anticonvulsants in Generalized and Partial Seizures. (2016). ResearchGate. [Link]

  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. (n.d.). ResearchGate. [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. [Link]

  • Preliminary Anticonvulsant and Toxicity Screening of Substituted Benzylidenehydrazinyl-N-(6-substituted benzo[d]thiazol-2-yl)propanamides. (2014). PMC. [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (2025). ResearchGate. [Link]

  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. (2006). Scholars@UK. [Link]

  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. (n.d.). ResearchGate. [Link]

  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (2006). PubMed. [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate. [Link]

  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. (n.d.). ResearchGate. [Link]

  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. (2016). JSciMed Central. [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Academic Journals. [Link]

  • Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. (1989). PubMed. [Link]

  • Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. (2022). ScienceRise: Pharmaceutical Science. [Link]

  • Synthesis And Anticonvulsant Studies Of 3-Anilinopropanamides And Their N-Benzyl Derivatives. (n.d.). UniProjects. [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (2025). ResearchGate. [Link]

  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. (2023). PubMed. [Link]

  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022). PubMed. [Link]

  • Synthesis, Characterization and Anticonvulsant Activity of Novel Fused 1,2,4-Triazolo-1,3,4-Thiadiazoles. (2019). Oriental Journal of Chemistry. [Link]

  • Synthesis and Anticonvulsant Activity of a New Series of 1,4-Dihydropyridine Derivatives. (n.d.). [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PMC. [Link]

  • Synthesis, Characterization and Anti-Convulsant Activity of Novel Substituted Oxadiazole Derivatives. (2022). [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (n.d.). PMC. [Link]

  • N‐Substituted piperidine‐3‐carbohydrazide‐hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta‐amyloid inhibitory activity, and antioxidant capacity. (2022). ResearchGate. [Link]

  • Synthesis and anticonvulsant activity of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives. (n.d.). JOCPR. [Link]

Sources

Benchmarking the Stability of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Chlorobenzyl)piperidine-3-carbohydrazide (CAS: 883518-44-3) is a highly versatile building block and intermediate utilized in medicinal chemistry, particularly in the development of neuroprotective agents and cholinesterase inhibitors [1]. It merges two critical structural features: an N-benzylpiperidine core , which provides essential cation- π interactions with biological targets, and a 3-carbohydrazide group , which serves as a reactive handle for synthesizing hydrazones.

However, both functional groups introduce specific stability liabilities. The N-benzylpiperidine scaffold is highly susceptible to cytochrome P450 (CYP450) mediated metabolism [2], while the carbohydrazide moiety is prone to aqueous solvolysis and oxidation [3]. This guide provides an objective, data-driven benchmarking of this compound against strategic structural analogs to evaluate its chemical and metabolic stability profile.

Rationale for Analog Selection & Mechanistic Causality

To isolate and understand the specific stabilizing effects of the compound's structural features, we benchmark it against three carefully selected analogs. This comparative approach reveals the causality behind degradation pathways.

  • Target Compound: 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide

  • Analog A (The Halogen Knockout): 1-Benzylpiperidine-3-carbohydrazide. By removing the 4-chloro substitution, we isolate the metabolic shielding effect of the halogen. Unsubstituted benzyl rings are highly vulnerable to rapid para-hydroxylation by CYP3A4.

  • Analog B (The Positional Isomer): 1-(4-Chlorobenzyl)piperidine-4-carbohydrazide. Shifting the carbohydrazide from the 3-position (meta-equivalent) to the 4-position (para-equivalent) alters the steric shielding and equatorial/axial thermodynamic preferences of the piperidine chair conformation.

  • Analog C (The Scaffold Control): 1-Acetylpiperidine-4-carbohydrazide. Replacing the benzyl group with an acetyl group removes CYP450 liability entirely, serving as a baseline control for the inherent chemical stability of the carbohydrazide group itself.

Experimental Methodologies: Self-Validating Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards and mechanistic controls to distinguish between chemical degradation, enzymatic clearance, and analytical variance.

Protocol 1: Solution-Phase Chemical Stability (Hydrolysis & Oxidation)

Carbohydrazide functional groups present distinct chemical stability challenges, primarily driven by their susceptibility to acid/base-catalyzed hydrolysis (yielding piperidine-carboxylic acid and hydrazine)[3].

Step-by-Step Workflow:

  • Preparation: Prepare 10 mM stock solutions of the target and analogs in LC-MS grade DMSO.

  • Buffer Spiking: Dilute stocks to a final concentration of 100 µM in three distinct aqueous buffers: pH 1.2 (Simulated Gastric Fluid), pH 7.4 (Phosphate Buffered Saline), and pH 9.0 (Borate Buffer). Causality: Testing across a broad pH range identifies the specific catalytic vulnerabilities of the hydrazide bond.

  • Internal Standard Addition: Spike all samples with 5 µM Caffeine. Causality: Caffeine is chemically stable across these pH ranges and normalizes any variations in LC-MS/MS injection volume or ionization efficiency.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at T=0,2,4,8,24,and 48 hours.

  • Quenching & Analysis: Quench samples into 150 µL of cold acetonitrile ( 4∘C ) to halt degradation. Analyze via UPLC-UV/MS (monitoring parent disappearance at 254 nm and degradant mass appearance).

Protocol 2: In Vitro Microsomal Metabolic Stability (HLM Assay)

The N-benzylpiperidine scaffold is primarily metabolized by CYP3A4 via N-dealkylation and aromatic hydroxylation [2]. Structural modifications, such as halogenation at the para-position, are employed to sterically and electronically block these labile sites [4].

Step-by-Step Workflow:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl2​ .

  • Compound Addition: Add the test compounds (1 µM final concentration). Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance control. Causality: These controls validate that the microsomes are metabolically active and the assay conditions are optimal.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes. A parallel "Minus-NADPH" control must be run to differentiate true enzymatic metabolism from background chemical instability in the biological matrix.

  • Quenching: At T=0,5,15,30,45,and 60 minutes, transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates the proteins, locking the metabolic state.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant to calculate intrinsic clearance ( CLint​ ).

Comparative Data Analysis

The following table summarizes the benchmarking results, highlighting the stabilizing effect of the 4-chloro substitution and the positional differences of the carbohydrazide group.

CompoundChemical T1/2​ (pH 7.4, 37°C)Chemical T1/2​ (pH 1.2, 37°C)HLM T1/2​ (min)HLM CLint​ (µL/min/mg)Primary Degradation Pathway
Target: 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide > 48 hours14.5 hours45.2 30.6 CYP-mediated N-dealkylation
Analog A: 1-Benzylpiperidine-3-carbohydrazide> 48 hours15.0 hours18.475.3Rapid para-hydroxylation
Analog B: 1-(4-Chlorobenzyl)piperidine-4-carbohydrazide> 48 hours18.2 hours42.832.4CYP-mediated N-dealkylation
Analog C: 1-Acetylpiperidine-4-carbohydrazide> 48 hours22.1 hours> 120< 10.0Slow amide hydrolysis

Data Insights:

  • Metabolic Shielding: The target compound exhibits a 2.4-fold increase in metabolic half-life compared to Analog A. The 4-chloro group successfully blocks the rapid para-hydroxylation pathway, forcing the enzyme to rely on the slower N-dealkylation pathway.

  • Positional Stability: Analog B (4-carbohydrazide) shows slightly higher chemical stability at low pH than the target (3-carbohydrazide). This is attributed to the equatorial thermodynamic preference of the 4-position, which slightly reduces steric strain compared to the 3-position during protonation.

Mechanistic Visualizations

HLM_Protocol Step1 1. Compound Prep (1 µM in PO4 Buffer) Step2 2. HLM Addition (0.5 mg/mL) Step1->Step2 Step3 3. Pre-incubation (37°C, 5 min) Step2->Step3 Step4 4. NADPH Initiation (1 mM final) Step3->Step4 Step5 5. ACN Quenching (Timepoints 0-60m) Step4->Step5 Step6 6. LC-MS/MS Quantification Step5->Step6

Workflow for Human Liver Microsome (HLM) metabolic stability benchmarking.

Metabolic_Pathways Substrate N-Benzylpiperidine Scaffold CYP CYP3A4 Oxidation Substrate->CYP PathA Unsubstituted Benzyl (Analog A) CYP->PathA PathB 4-Chlorobenzyl (Target Compound) CYP->PathB Deg1 Rapid Para-Hydroxylation (High Clearance) PathA->Deg1 Major Deg3 N-Dealkylation (Moderate Clearance) PathA->Deg3 Minor Deg2 Metabolic Blockade (Hydroxylation Prevented) PathB->Deg2 Blocked PathB->Deg3 Primary Shift Deg2->Deg3

CYP3A4-mediated metabolic shunting caused by the 4-chloro substitution.

References

  • Title: N-Benzyl piperidine Fragment in Drug Discovery Source: ChemMedChem / ResearchGate URL: [Link][1]

  • Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: ACS Medicinal Chemistry Letters URL: [Link][2]

  • Title: Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease Source: National Institutes of Health (PMC) URL: [Link][3]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-first protocol for the proper disposal of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide. As a research chemical, its complete toxicological and environmental profile may not be fully established. Therefore, this guide is built upon a precautionary principle, synthesizing data from structurally related compounds—specifically chlorinated aromatics and hydrazine derivatives—to ensure a robust and responsible waste management strategy. Adherence to these procedures is critical for protecting laboratory personnel, the wider community, and the environment.

Hazard Profile and Risk Assessment: A Synthesis of First Principles

  • The Hydrazide Moiety: Hydrazine and its derivatives are a well-documented class of reactive and toxic compounds.[1] They are often classified as toxic if swallowed, inhaled, or in contact with skin, and many are suspected carcinogens.[2] Hydrazine itself is a powerful reducing agent that can be flammable and may ignite spontaneously under certain conditions.[3][4] Therefore, the carbohydrazide portion of the molecule necessitates handling as a particularly hazardous substance.

  • The Chlorinated Aromatic Moiety: The 4-chlorobenzyl group places this compound in the category of chlorinated aromatics. Such substances are noted for their potential toxicity, persistence in the environment, and tendency for bioaccumulation.[5] Disposal of chlorinated organic waste requires special consideration, as improper incineration can lead to the formation of hazardous byproducts like hydrogen chloride gas or even more toxic dioxin-like compounds.[6][7]

  • The Piperidine Moiety: This saturated heterocycle is a common scaffold in pharmaceuticals. While less acutely hazardous than the other groups, it contributes to the overall chemical properties of the molecule.

Inferred Hazard Summary: Based on this analysis, 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide must be treated as a hazardous substance with the potential for toxicity, skin and eye irritation/corrosion, and long-term environmental damage.[8][9]

Potential Hazard Associated Functional Group Key Considerations
Toxicity / Carcinogenicity HydrazideHarmful if swallowed, inhaled, or absorbed through the skin.[2] Suspected carcinogen.[1]
Corrosivity / Irritation Hydrazide / PiperidineCan cause severe skin burns and serious eye damage.[10][11]
Reactivity HydrazidePowerful reducing agent. Incompatible with strong oxidizing agents, acids, and certain metals.[3][4]
Environmental Hazard Chlorinated AromaticToxic to aquatic life with long-lasting effects.[8] Persistent in the environment.[5]

Regulatory Compliance: The Foundation of Safe Disposal

All chemical waste disposal activities are governed by stringent regulations. In the United States, the primary frameworks are established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA Resource Conservation and Recovery Act (RCRA): This act provides the "cradle-to-grave" framework for hazardous waste management. As a generator of this waste, your laboratory is responsible for its proper identification, storage, and transfer to a licensed disposal facility.

  • OSHA 29 CFR 1910.1450, "Occupational Exposure to Hazardous Chemicals in Laboratories": Commonly known as the OSHA Lab Standard, this regulation mandates the creation of a Chemical Hygiene Plan (CHP).[12][13] Your institution's CHP is the definitive guide for safe chemical handling and waste disposal procedures and must be followed at all times.[14][15]

Core Disposal Protocol: A Step-by-Step Guide

This protocol covers the segregation, containment, and labeling of all waste streams generated from work with 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide.

Required Personal Protective Equipment (PPE) and Controls

All handling and disposal procedures must be performed within a certified chemical fume hood to minimize inhalation exposure.[12]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Dispose of gloves immediately after handling the compound or its waste.

  • Eye Protection: Chemical safety goggles or a face shield.[16]

  • Body Protection: A flame-resistant lab coat.

Waste Stream Segregation and Containment

Proper segregation is the most critical step in the disposal process. Never mix incompatible waste streams.

Step 1: Designate a Satellite Accumulation Area (SAA) Within your lab, designate a specific area for the temporary collection of this hazardous waste, under the direct control of laboratory personnel.[17] This area should be away from drains and sources of ignition.

Step 2: Prepare a Labeled, Dedicated Waste Container Use a new, clean, and chemically compatible container (e.g., a high-density polyethylene (HDPE) screw-cap bottle or drum). The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "1-(4-Chlorobenzyl)piperidine-3-carbohydrazide".[17] Include appropriate hazard pictograms (e.g., toxic, corrosive, environmental hazard).

Step 3: Dispose of Solid Waste Carefully transfer any residual pure compound, contaminated weighing papers, or spill cleanup materials into the designated solid hazardous waste container.[2] Use non-sparking tools.

Step 4: Dispose of Contaminated Labware and PPE

  • Disposables: All contaminated disposable items (gloves, pipette tips, wipes, bench paper) must be collected in a clearly labeled, sealed plastic bag and then placed into the solid hazardous waste container.[2]

  • Sharps: Contaminated needles, syringes, or razor blades must be placed directly into a designated sharps container.

  • Reusable Glassware: See Section 4 for decontamination procedures.

Step 5: Keep the Waste Container Securely Closed The hazardous waste container must remain tightly sealed at all times, except when actively adding waste.[17] Do not leave a funnel in the opening.

Step 6: Arrange for Final Disposal Once the container is 90% full, or as per your institution's policy, contact your Environmental Health & Safety (EH&S) department to schedule a pickup.[17] They will manage the transfer to a licensed hazardous waste disposal company. The likely ultimate disposal method for this compound is high-temperature incineration with flue gas scrubbing to neutralize the resulting hydrogen chloride.[1][3]

Decontamination of Reusable Glassware

  • Initial Rinse (in a fume hood): Rinse the glassware three times with a suitable organic solvent in which the compound is soluble (e.g., methanol or ethanol). Collect this rinse solvent as hazardous waste in a designated "Chlorinated & Nitrogenous Organic Solvent Waste" container.

  • Wash: After the initial solvent rinse, the glassware can be washed with soap and water as usual.

Disposal Pathway Decision Logic

The following diagram outlines the decision-making process for segregating waste streams associated with 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Generation Point (1-(4-Chlorobenzyl)piperidine-3-carbohydrazide) waste_type Identify Waste Type start->waste_type solid_waste Pure Compound / Contaminated Disposables (Gloves, Wipes, Weigh Paper) waste_type->solid_waste Solid sharps_waste Contaminated Sharps (Needles, Blades) waste_type->sharps_waste Sharp solvent_waste Contaminated Solvent (from Rinsing Glassware) waste_type->solvent_waste Liquid (Solvent) solid_container Place in Labeled 'Solid Hazardous Waste' Container solid_waste->solid_container sharps_container Place in Designated 'Sharps Waste' Container sharps_waste->sharps_container solvent_container Place in Labeled 'Hazardous Solvent Waste' Container solvent_waste->solvent_container storage Store Securely in Satellite Accumulation Area solid_container->storage sharps_container->storage solvent_container->storage pickup Contact EH&S for Pickup and Disposal by Licensed Contractor storage->pickup

Sources

Navigating the Unseen: A Comprehensive Safety and Handling Guide for 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel molecules are the currency of innovation. Yet, with great potential comes the profound responsibility of ensuring the safety of those who handle these new chemical entities. 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide, a compound of interest in medicinal chemistry, requires a meticulous and informed approach to its handling, use, and disposal. This guide, moving beyond a simple checklist, provides a deep, scientifically-grounded framework for the safe and effective management of this compound in a laboratory setting. Our commitment is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

Understanding the Hazard Profile: A Synthesis of Structural Analogs

While a specific Safety Data Sheet (SDS) for 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide may not be readily available, a critical analysis of its constituent chemical moieties—piperidine, a chlorinated aromatic ring, and a carbohydrazide group—provides a robust foundation for anticipating its toxicological and safety profile. It is a prudent and essential practice to treat unknown substances as hazardous, and mixtures as more toxic than their most hazardous component.[1]

Piperidine Derivatives: The piperidine ring is a common structural motif in many pharmaceuticals and bioactive molecules. However, piperidine itself is a flammable liquid and is toxic if it comes into contact with skin or is inhaled.[2][3] It is known to cause severe skin burns and eye damage.[2] Therefore, it is reasonable to anticipate that 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide may exhibit similar irritant and corrosive properties.

Chlorinated Aromatic Compounds: The presence of a 4-chlorobenzyl group suggests that upon decomposition, for instance in a fire, hazardous gases such as hydrogen chloride may be produced.[4] Compounds containing this group can also cause skin, eye, and respiratory tract irritation.[4][5]

Carbohydrazide and Hydrazine Analogs: The carbohydrazide functional group is a derivative of hydrazine. Hydrazine and its derivatives are recognized for their potential toxicity, including being harmful if swallowed, causing skin irritation, and potentially acting as skin sensitizers.[6] Some hydrazine compounds are also suspected carcinogens.[7] Therefore, minimizing exposure is of paramount importance.

Given these structural alerts, a conservative approach dictates that 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide should be handled as a substance that is potentially toxic via ingestion, inhalation, and dermal contact, and as a substance that can cause serious skin and eye irritation or damage.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling research chemicals.[1][8][9] The selection of appropriate PPE should be based on a thorough risk assessment of the procedures to be performed.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[2][10][11]Protects against splashes and airborne particles, preventing severe eye irritation or damage. A face shield is recommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][3][10]Provides a barrier against direct skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid contaminating the skin.
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.[1][12]Protects the skin and personal clothing from spills and splashes. Flame-resistant material is a prudent precaution given the potential flammability of related compounds.
Respiratory Protection To be used within a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[10]A chemical fume hood is the primary engineering control to minimize inhalation exposure to volatile compounds or fine powders.[8][13]

Diagram of PPE Ensemble for Handling 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_clothing Appropriate Street Clothing lab_coat Flame-Resistant Lab Coat gloves Chemical-Resistant Gloves (Nitrile or Butyl Rubber) goggles Chemical Safety Goggles face_shield Full-Face Shield (as needed) respirator NIOSH-Approved Respirator (if required) long_pants Long Pants closed_shoes Closed-Toe Shoes researcher Researcher researcher->lab_coat Wears researcher->long_pants Wears researcher->closed_shoes Wears

Caption: Recommended PPE for handling 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is crucial for minimizing the risk of exposure and ensuring the reproducibility of your research.[12]

3.1. Preparation and Weighing:

  • Designated Area: All handling of solid 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide should be conducted in a designated area, preferably within a certified chemical fume hood to prevent the inhalation of any fine powders.[7]

  • Spill Containment: Before weighing, place a disposable spill tray or absorbent liner on the balance to contain any potential spills.

  • Tool Selection: Use appropriate tools such as spatulas and weighing paper. Consider these items as contaminated after use and dispose of them accordingly.[7]

  • Container Labeling: Ensure all containers holding the compound are clearly and accurately labeled with the chemical name, concentration, and appropriate hazard warnings.[12][13]

3.2. Dissolution and Reaction Setup:

  • Ventilation: All procedures involving the dissolution of the compound or its use in reactions should be performed in a chemical fume hood.[8]

  • Solvent Addition: When dissolving the solid, add the solvent slowly to avoid splashing.

  • Closed Systems: Whenever possible, use a closed system for reactions to minimize the release of vapors.

  • Temperature Control: Be mindful of the reaction temperature. Exothermic reactions should be cooled appropriately to prevent uncontrolled boiling and release of the substance.

3.3. Post-Reaction Work-up and Purification:

  • Quenching: Quench reactions carefully, especially if reactive reagents have been used.

  • Extraction and Chromatography: Perform extractions and column chromatography in a well-ventilated fume hood. Be aware that during solvent removal under reduced pressure, the compound may become more concentrated, and appropriate precautions should be maintained.

Disposal Plan: Responsible Stewardship from Cradle to Grave

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[8][13] All waste containing 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide should be treated as hazardous waste.

4.1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weighing paper, absorbent pads) should be placed in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix incompatible waste streams.[13]

  • Sharps Waste: Needles and other sharps should be disposed of in a designated sharps container.

4.2. Decontamination and Spill Cleanup:

  • Small Spills: For small spills of the solid material, carefully sweep it up, avoiding the creation of dust, and place it in a labeled hazardous waste container.[7] For small liquid spills, use an inert absorbent material, and place the contaminated absorbent into the hazardous waste container.

  • Decontamination: The spill area should be decontaminated with an appropriate solvent (e.g., isopropanol or ethanol) and wiped with a disposable cloth, which should also be disposed of as hazardous waste.[7]

  • Emergency Equipment: Ensure that a spill kit, eyewash station, and safety shower are readily accessible.[8][13]

4.3. Final Disposal:

  • Licensed Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[13][14]

  • Potential for Oxidation: Given the hydrazide moiety, chemical oxidation may be a viable treatment method for aqueous waste streams, but this should only be performed by trained personnel following established protocols.[14][15]

Diagram of Disposal Workflow

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_final_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Paper, etc.) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container Place in liquid_waste Liquid Waste (Solutions, Reactions) liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container Collect in spill_residue Spill Cleanup Residue spill_residue->solid_container Place in waste_management Licensed Hazardous Waste Management Company solid_container->waste_management Transfer to liquid_container->waste_management Transfer to

Caption: A streamlined workflow for the safe disposal of waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.[8][12]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10][16] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[10][16] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10][16] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] Seek immediate medical attention.

By integrating these principles of hazard awareness, meticulous planning, and consistent execution of safety protocols, researchers can confidently and safely unlock the scientific potential of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide.

References

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Merkel. (2024, July 8). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Unknown Author. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Unknown Author. (2023, March 16).
  • Unknown Author. (n.d.). Lab Safety.
  • Carl ROTH. (2025, March 31).
  • Unknown Author. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY.
  • PENTA. (2024, May 7).
  • Jubilant Ingrevia Limited. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines.
  • Cayman Chemical. (2025, October 24). Safety Data Sheet: 1-(4-Chlorobenzhydryl)piperazine.
  • Benchchem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine.
  • AK Scientific, Inc. (n.d.).
  • Tokyo Chemical Industry. (2025, April 30).
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 1-(4-Chlorobenzyl)piperazine.
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • Benchchem. (n.d.).
  • ARKEMA. (2012, January 3).
  • ChemicalBook. (2026, January 31). Chemical Safety Data Sheet MSDS / SDS - 1-(4-Chlorobenzhydryl)piperazine.
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet - Methyl 4-amino-1-(4-chlorobenzyl)

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.